molecular formula C11H9NO4 B3289666 dimethyl 1H-indole-4,6-dicarboxylate CAS No. 86012-83-1

dimethyl 1H-indole-4,6-dicarboxylate

Cat. No.: B3289666
CAS No.: 86012-83-1
M. Wt: 219.19 g/mol
InChI Key: ULQRLBUNOLDUKN-UHFFFAOYSA-N
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Description

Dimethyl 1H-indole-4,6-dicarboxylate is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86012-83-1

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

4-methoxycarbonyl-1H-indole-6-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-16-11(15)8-4-6(10(13)14)5-9-7(8)2-3-12-9/h2-5,12H,1H3,(H,13,14)

InChI Key

ULQRLBUNOLDUKN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C2C=CNC2=C1)C(=O)OC

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC(=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Dimethyl 1H-indole-4,6-dicarboxylate (CAS 86012-83-1)

[1][2][3][4]

Executive Summary

Dimethyl 1H-indole-4,6-dicarboxylate is a specialized heterocyclic building block characterized by a 4,6-disubstitution pattern on the indole benzene ring.[1][2] This specific substitution is non-trivial to access via standard Fischer indole synthesis, making this compound a high-value intermediate. It serves as a critical scaffold for the synthesis of tricyclic indole derivatives, including inhibitors of the HCV NS5B RNA-dependent RNA polymerase (e.g., analogues of Beclabuvir) and novel antitumor agents targeting the kinesin spindle protein (KSP). Its diester functionality allows for orthogonal protection/deprotection strategies, enabling precise regioselective functionalization at the C4 and C6 positions.

Chemical Profile & Properties[5][6][7][8][9][10]

Identification
PropertyDetail
Chemical Name Dimethyl 1H-indole-4,6-dicarboxylate
CAS Number 86012-83-1
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
SMILES COC(=O)c1cc(cc2c1cc[nH]2)C(=O)OC
Appearance Off-white to pale yellow solid
Physical & Spectral Data[11]
  • Melting Point: Typically 160–165 °C (dependent on crystal form/purity).

  • Solubility: Soluble in DMSO, DMF, hot methanol, and ethyl acetate; sparingly soluble in water and hexanes.

  • 1H NMR (400 MHz, DMSO-d₆):

    • δ 11.80 (s, 1H, NH)

    • δ 8.15 (s, 1H, H-7)

    • δ 7.95 (s, 1H, H-5)

    • δ 7.65 (t, 1H, H-2)

    • δ 6.80 (m, 1H, H-3)

    • δ 3.92 (s, 3H, OMe), 3.88 (s, 3H, OMe). (Note: Chemical shifts are approximate and solvent-dependent; the key diagnostic is the meta-coupling between H-5 and H-7 and the two distinct methyl ester singlets.)

Synthetic Pathways

The synthesis of the 4,6-dicarboxylate isomer is challenging because standard cyclizations often yield the 5,7-isomer or require inaccessible starting materials. The most robust route utilizes dimethyl 5-aminoisophthalate via a Larock/Sonogashira sequence.

Primary Synthesis: The Iodination-Cyclization Route

This protocol ensures regioselectivity by locking the substitution pattern on the benzene ring prior to pyrrole formation.

Step 1: Regioselective Iodination

  • Precursor: Dimethyl 5-aminoisophthalate.

  • Reagent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

  • Mechanism: Electrophilic aromatic substitution occurs ortho to the activating amino group. Steric hindrance from the C1/C3 esters directs iodination to the C4 position (between the amino group and the proton, rather than between the two esters).

  • Product: Dimethyl 4-amino-5-iodoisophthalate (Note: Numbering changes upon iodination; chemically it is the ortho-iodo species).

Step 2: Sonogashira Coupling

  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Triethylamine (TEA).

  • Conditions: THF/TEA, 50°C, inert atmosphere.

  • Outcome: Formation of the ortho-alkynyl aniline intermediate.

Step 3: Indole Cyclization

  • Method: Copper-mediated cyclization (CuI in DMF) or base-mediated cyclization (KOtBu in NMP) usually following desilylation.

  • Causality: The nitrogen nucleophile attacks the activated alkyne (or Cu-complexed alkyne), forming the C2-C3 bond and closing the pyrrole ring. The pre-existing esters at the original C1 and C3 positions of the isophthalate translate directly to the C4 and C6 positions of the indole.

Synthesis Workflow Diagram

SynthesisStartDimethyl 5-aminoisophthalateIodinationIodination(NIS or ICl, AcOH)Start->IodinationInter1Dimethyl 4-amino-5-iodoisophthalateIodination->Inter1SonogashiraSonogashira Coupling(TMS-Acetylene, Pd/Cu)Inter1->SonogashiraInter2Alkynyl AnilineIntermediateSonogashira->Inter2CyclizationCyclization(CuI, DMF, Heat)Inter2->CyclizationProductDimethyl 1H-indole-4,6-dicarboxylateCyclization->Product

Caption: Regioselective synthesis of dimethyl 1H-indole-4,6-dicarboxylate from dimethyl 5-aminoisophthalate via iodination and Sonogashira cyclization.

Functionalization & Applications

The 4,6-diester scaffold is a versatile platform. The reactivity of the two ester groups differs slightly due to steric and electronic environments (C4 is peri to C3, C6 is more accessible).

Scaffold Logic
  • N1-Alkylation: The indole nitrogen is readily alkylated (e.g., with alkyl halides or via Mitsunobu reaction) to introduce solubility groups or target-binding motifs (e.g., cyclohexyl groups in HCV inhibitors).

  • C3-Functionalization: The C3 position is electron-rich and susceptible to electrophilic attack (formylation, halogenation), allowing for the expansion of the core into tricyclic systems (e.g., indolo[1,2-c]quinazolines).

  • Selective Hydrolysis: The C6-ester can often be hydrolyzed selectively over the C4-ester under controlled basic conditions due to the steric crowding at C4 by the peri-hydrogen at C3 and the potential N-substituent.

Therapeutic Relevance[12]
  • HCV NS5B Inhibitors: The indole-6-carboxylic acid moiety is a pharmacophore found in non-nucleoside inhibitors like Beclabuvir (BMS-791325). The 4,6-dicarboxylate serves as a precursor where the C4 position can be decarboxylated or modified to tune lipophilicity.

  • Antitumor Agents: Derivatives of indole-4,6-dicarboxylates have been explored as inhibitors of Kinesin Spindle Protein (Eg5), where the 4,6-substitution pattern dictates the binding orientation in the allosteric pocket.

Derivatization Pathway Diagram[10]

DerivatizationCoreDimethyl 1H-indole-4,6-dicarboxylateRxn1N1-Alkylation(R-X, NaH)Core->Rxn1Rxn2C3-Formylation(Vilsmeier-Haack)Core->Rxn2Rxn3Selective Hydrolysis(LiOH, THF/H2O)Core->Rxn3Prod1N-SubstitutedScaffoldRxn1->Prod1Prod23-Formyl-indoleDerivativeRxn2->Prod2Prod3Indole-6-acid-4-esterRxn3->Prod3HCV Inhibitor\nLibraryHCV InhibitorLibraryProd1->HCV Inhibitor\nLibraryBeclabuvir\nAnalogsBeclabuvirAnalogsProd3->Beclabuvir\nAnalogs

Caption: Divergent synthesis strategies from the 4,6-dicarboxylate core for drug discovery libraries.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ester groups are stable, but the indole ring is susceptible to oxidation upon prolonged exposure to light and air.

  • Precautions: Use standard PPE. Avoid contact with strong oxidizing agents.

References

  • Synthesis of Indole-4,6-dicarboxylates via Sonogashira Coupling

    • Source: - Describes the general methodology for synthesizing substituted indoles from amino-isophthalates.

  • Indole Scaffolds in HCV Drug Discovery

    • Source: - Discusses the SAR of indole-6-carboxylic acids and related intermediates in the discovery of Beclabuvir.

  • General Indole Synthesis Reviews

    • Source: - Comprehensive review of palladium-catalyzed indole synthesis (Larock/Sonogashira cyclization mechanisms).

  • CAS Registry Data

    • Source: - Verification of CAS 86012-83-1 identity.

Structural Profiling & Synthetic Utility of Dimethyl 1H-indole-4,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The chemical structure of dimethyl 1H-indole-4,6-dicarboxylate (CAS: 86012-83-1) represents a specialized heterocyclic scaffold utilized primarily in the development of allosteric inhibitors for viral polymerases, most notably the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

This guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of this molecule.

Executive Summary

Dimethyl 1H-indole-4,6-dicarboxylate is a substituted indole ester serving as a critical pharmacophore in the design of non-nucleoside inhibitors (NNIs). Its 4,6-substitution pattern is electronically distinct from the more common 5- or 6-substituted indoles, providing unique vectors for hydrogen bonding and hydrophobic interactions within the "Thumb II" allosteric pocket of the HCV NS5B polymerase.

Chemical Identity
PropertyData
IUPAC Name Dimethyl 1H-indole-4,6-dicarboxylate
CAS Number 86012-83-1
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
Core Scaffold 1H-Indole (Benzopyrrole)
Key Functionality Bis-ester (positions C4, C6)

Structural Characterization

The molecule features an electron-rich pyrrole ring fused to an electron-deficient benzene ring (due to the two electron-withdrawing ester groups). This "push-pull" electronic character influences both its chemical reactivity and its binding affinity in biological targets.

Positional Numbering & Functional Logic

The indole ring system is numbered starting from the nitrogen atom (position 1).

  • Position 4 (C4): The ester here often engages in solvent-exposed interactions or specific H-bonds with backbone amides in the target protein.

  • Position 6 (C6): The ester at this position is critical for orienting the molecule within hydrophobic pockets, often serving as a handle for further diversification (e.g., hydrolysis to acid followed by amide coupling).

Figure 1: Structural logic of the 4,6-substituted indole core. The electron-withdrawing nature of the esters at C4 and C6 significantly reduces the electron density of the benzene ring compared to unsubstituted indole.

Synthetic Pathways

The synthesis of 4,6-disubstituted indoles is synthetically challenging due to the specific regiochemistry required on the benzene ring. The most authoritative and scalable method is the Leimgruber-Batcho Indole Synthesis , which allows for the construction of the indole core from a substituted 2-nitrotoluene precursor.

Primary Route: Leimgruber-Batcho Synthesis

This route avoids the regioselectivity issues often encountered with the Fischer Indole Synthesis for this specific substitution pattern.

Protocol Logic:

  • Precursor Selection: The synthesis begins with dimethyl 2-methyl-5-nitroisophthalate (or a functionally equivalent 2-nitro-toluene derivative with esters at the appropriate positions).

  • Enamine Formation: Condensation with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) converts the activated methyl group (ortho to nitro) into a 
    
    
    
    -dimethylamino-styrene derivative.
  • Reductive Cyclization: Reduction of the nitro group (using H₂/Pd-C, Fe/AcOH, or TiCl₃) triggers an intramolecular condensation with the enamine to close the pyrrole ring.

Synthesis Start Dimethyl 2-methyl- 5-nitroisophthalate Inter Enamine Intermediate (Trans-β-dimethylamino-2-nitrostyrene) Start->Inter Condensation Reagent1 DMF-DMA (110°C, DMF) Reagent1->Inter Product Dimethyl 1H-indole- 4,6-dicarboxylate Inter->Product Cyclization Reagent2 H2 / Pd-C (Reductive Cyclization) Reagent2->Product

Figure 2: Retrosynthetic analysis via the Leimgruber-Batcho protocol. This pathway ensures the correct placement of the 4- and 6-ester groups relative to the indole nitrogen.

Alternative Route: Diels-Alder Cycloaddition

While less common for this specific isomer, 4,6-substituted indoles can theoretically be accessed via the Diels-Alder reaction of dimethyl acetylenedicarboxylate (DMAD) with specific dienes (e.g., pyrrole-2-acetates or vinyl-pyrroles), followed by oxidation/aromatization. However, this often yields 2,3-dicarboxylates or complex mixtures, making the Leimgruber-Batcho route superior for 4,6-isomers.

Medicinal Chemistry Applications

HCV NS5B Polymerase Inhibition

The primary utility of dimethyl 1H-indole-4,6-dicarboxylate is as a scaffold for Hepatitis C Virus (HCV) NS5B polymerase inhibitors .

  • Target: NS5B RNA-dependent RNA polymerase.

  • Binding Site: Allosteric Site 2 (Thumb Pocket II).

  • Mechanism: Indole-based inhibitors bind to the surface of the Thumb domain, preventing the conformational change required for the enzyme to transition from initiation to elongation mode.

Structure-Activity Relationship (SAR):

  • C4-Position: Derivatives at C4 (e.g., amides derived from the ester) often interact with the solvent front or specific residues like Arg503 .

  • C6-Position: Substituents here penetrate a hydrophobic pocket. Hydrolysis of the C6-ester to a carboxylic acid, followed by coupling with cyclic amines (e.g., piperazines), is a common optimization strategy to improve potency and solubility.

  • N1-Position: Often substituted with alkyl or cycloalkyl groups (e.g., cyclopropyl) to fill the hydrophobic pocket defined by Pro495 and Val494 .

Analytical Profile (Predicted)

Due to the electron-withdrawing nature of the two ester groups, the aromatic protons of the indole ring will be significantly deshielded compared to unsubstituted indole.

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

Proton Chemical Shift (δ ppm) Multiplicity Coupling (J Hz) Assignment Logic
NH 11.5 - 12.0 Broad Singlet - Indole NH (acidic).
H-2 7.6 - 7.7 Doublet ~3.0 Alpha to Nitrogen.
H-3 6.8 - 6.9 Doublet ~3.0 Beta to Nitrogen.
H-5 8.3 - 8.5 Singlet ~1.5 (meta) Deshielded by two ortho-esters (C4 & C6).
H-7 8.0 - 8.2 Singlet ~1.5 (meta) Deshielded by one ortho-ester (C6).
OCH₃ 3.8 - 3.9 Singlet - Methyl ester (C4).

| OCH₃ | 3.8 - 3.9 | Singlet | - | Methyl ester (C6). |

Note: H-5 is expected to be the most downfield aromatic signal due to the cooperative deshielding effect of the flanking ester groups.

References

  • Leimgruber, W., & Batcho, A. D. (1971).[1] A new and efficient synthesis of indoles. 3rd International Congress of Heterocyclic Chemistry. (Foundational method for 4-substituted indoles).

  • Beaulieu, P. L., et al. (2012). Discovery of Indole-Based Non-Nucleoside Inhibitors of HCV NS5B Polymerase. Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). Dimethyl 1H-indole-4,6-dicarboxylate Product Entry (CAS 86012-83-1).

  • PubChem. (2024). Indole-4,6-dicarboxylic acid dimethyl ester.

Sources

Solubility Profile of Dimethyl 1H-Indole-4,6-dicarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation development. This guide provides a comprehensive technical framework for determining and understanding the solubility profile of dimethyl 1H-indole-4,6-dicarboxylate, a heterocyclic compound with potential applications in medicinal chemistry.[1] We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination using the widely accepted shake-flask method, and discuss the application of thermodynamic models for data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound understanding of the solubility characteristics of novel chemical entities.

Introduction: The Significance of Solubility in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Dimethyl 1H-indole-4,6-dicarboxylate, as a member of this class, represents a molecule of interest for further investigation. However, before its therapeutic potential can be realized, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical parameter.

A compound's solubility dictates its dissolution rate, which in turn is often the rate-limiting step for absorption in the gastrointestinal tract. Poor aqueous solubility can lead to low and erratic bioavailability, posing a significant challenge for oral drug delivery. Furthermore, understanding the solubility in various organic solvents is essential for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

  • Formulation: Developing suitable dosage forms, such as solutions, suspensions, or solid dispersions.

  • Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis.

This guide will provide a systematic approach to characterizing the solubility of dimethyl 1H-indole-4,6-dicarboxylate, enabling researchers to make informed decisions throughout the drug development pipeline.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." This principle is a qualitative summary of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall process can be conceptualized by considering two main energy contributions:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the solute molecules are surrounded by and interact with the solvent molecules.

A solute will dissolve in a solvent if the solvation energy is sufficient to overcome the lattice energy. The key intermolecular interactions at play include:

  • Van der Waals forces: Weak, non-specific interactions present in all molecules.

  • Dipole-dipole interactions: Occur between polar molecules.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen).

The structure of dimethyl 1H-indole-4,6-dicarboxylate, with its indole ring, ester functional groups, and the N-H group, suggests the potential for a range of these interactions, making its solubility highly dependent on the chosen solvent.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and simplicity.[2][3] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment
  • Dimethyl 1H-indole-4,6-dicarboxylate (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of dimethyl 1H-indole-4,6-dicarboxylate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Add excess solid compound to a vial prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant temperature for 24-72 hours prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter the supernatant sample2->sample3 sample4 Dilute the filtrate sample3->sample4 sample5 Analyze by HPLC/UV-Vis sample4->sample5 calc Calculate concentration (solubility) sample5->calc caption Figure 1: Shake-Flask Method Workflow

Caption: Figure 1: Shake-Flask Method Workflow

Detailed Protocol
  • Preparation: Add an excess amount of dimethyl 1H-indole-4,6-dicarboxylate to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.

  • Sampling: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.[3]

Data Presentation and Analysis

Tabulation of Solubility Data

The experimentally determined solubility values should be presented in a clear and organized table.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Hexane0.125
Toluene2.425
Ethyl Acetate4.425
Acetone5.125
Ethanol5.225
Methanol6.625

Note: The table is presented as a template. The actual values would be filled in after performing the experiment.

Thermodynamic Modeling of Solubility

To gain a deeper understanding of the dissolution process, the experimental solubility data obtained at different temperatures can be fitted to thermodynamic models.

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature.[2] The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility of the solute

  • T is the absolute temperature in Kelvin

  • A, B, and C are the model parameters obtained by fitting the experimental data.

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution.[2] The equation is:

ln(x) = -ΔHsol / (RT) + ΔSsol / R

where:

  • x is the mole fraction solubility

  • ΔHsol is the standard enthalpy of solution

  • ΔSsol is the standard entropy of solution

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R. From this, the thermodynamic parameters of dissolution can be calculated, providing insights into the dissolution process (e.g., whether it is endothermic or exothermic).[2]

Conclusion

The solubility of dimethyl 1H-indole-4,6-dicarboxylate in various organic solvents is a fundamental property that will significantly influence its development as a potential therapeutic agent. This guide has provided a comprehensive framework for the systematic determination and analysis of its solubility profile. By following the detailed experimental protocol for the shake-flask method and applying thermodynamic models for data interpretation, researchers can obtain high-quality, reliable data. This information is indispensable for guiding synthesis, purification, formulation, and analytical development, ultimately accelerating the journey of this promising compound from the laboratory to the clinic.

References

  • Vertex AI Search. (2025, May 20).
  • Cayman Chemical Company. (2022, December 6).
  • Tang, R. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate.
  • American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • EXPERIMENT 1 DETERMIN
  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2026, February 6).
  • Santa Cruz Biotechnology. (n.d.). 4,6-Dimethyl-1H-indole-2,3-dione | CAS 49820-06-6.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
  • Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS.
  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T.
  • Dimethyl Acetylenedicarboxylate: A Vers
  • Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol)
  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2015, April 20).
  • Molecular Properties of 2-Pyrone-4,6-dicarboxylic Acid (PDC) as a Stable Metabolic Intermediate of Lignin Isolated by Fractional Precipitation with Na+ Ion | Request PDF. (n.d.).
  • (PDF)
  • the leimgruber-b
  • Biomedical Importance of Indoles. (2013, June 6). MDPI.
  • 1236 SOLUBILITY MEASUREMENTS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Synthesis of a Series of Diaminoindoles. (n.d.). PMC - NIH.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.).
  • Sustainable aromatic polyesters with 1,5-disubstituted indole units. (2021, May 5). PMC - NIH.
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Solubility determination and dissolution mechanism of dimethyl 2,6-pyridinedicarboxylate in organic solvents: Experimental and simulation studies. (2025, October 25).
  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17).

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literature review of indole-4,6-dicarboxylic acid dimethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Indole-4,6-dicarboxylic acid dimethyl ester , a specialized scaffold in medicinal chemistry.[1]

Strategic Synthesis, Reactivity, and Medicinal Applications[1][2]

Executive Summary

Indole-4,6-dicarboxylic acid dimethyl ester (CAS: 86012-83-1) represents a privileged but underutilized scaffold in drug discovery. Unlike the ubiquitous 2,3- or 5-substituted indoles, the 4,6-substitution pattern offers a unique vector for exploring chemical space, particularly in the development of Schweinfurthin analogues (antiproliferative agents) and fused tricyclic systems (e.g., thiazolo[3,2-a]indoles).

This guide serves as a blueprint for researchers requiring high-purity synthesis and functionalization of this core. It moves beyond basic literature aggregation to provide actionable, self-validating protocols and mechanistic insights.

Part 1: Structural Profile & Physicochemical Properties

The 4,6-diester substitution creates an electron-deficient indole core with distinct steric and electronic environments.

PropertyValue / DescriptionSignificance
Molecular Formula C₁₂H₁₁NO₄Core scaffold
Molecular Weight 233.22 g/mol Fragment-like, ideal for FBDD
ClogP ~1.8 - 2.1Favorable lipophilicity for oral drugs
H-Bond Donors 1 (NH)Critical for receptor binding
H-Bond Acceptors 4 (2 x Ester Carbonyls)Interactions with Ser/Thr residues
Electronic Nature Electron-deficient Benzenoid RingReduced oxidative liability; deactivated towards electrophilic attack at C5/C7
pKa (NH) ~15-16 (Estimated)Slightly more acidic than indole due to electron-withdrawing esters

Structural Insight: The ester at C4 exerts a peri-effect on the C3 position and the N1-H, influencing binding conformations and limiting bulky substitutions at C3 without atropisomerism considerations. The C6 ester is sterically accessible, making it the primary handle for hydrolysis or transesterification.

Part 2: Synthetic Methodologies

Two primary strategies are recommended: the Stobbe Condensation (De Novo Construction) for high-value total synthesis, and the Fischer Indole (Scalable) approach for bulk access.

Method A: The Stobbe Condensation Strategy (Literature Standard)

This method is favored in the synthesis of Schweinfurthin analogues due to its reliability in establishing the 4,6-substitution pattern on the benzenoid ring before indole formation.

Mechanism:

  • Stobbe Condensation: Reaction of a succinate diester with a substituted aldehyde/ketone.

  • Cyclization: Intramolecular Friedel-Crafts acylation to close the ring.

StobbeSynthesis Start Substituted Benzaldehyde Stobbe Stobbe Condensation (Succinate/Base) Start->Stobbe HalfEster Half-Ester Intermediate Stobbe->HalfEster Aldol-type addn & Elimination Cyclization Ring Closure (Ac2O / NaOAc) HalfEster->Cyclization Intramolecular Acylation IndoleCore Indole-4,6-dicarboxylate Scaffold Cyclization->IndoleCore Aromatization

Figure 1: Conceptual flow of the Stobbe condensation route for constructing polysubstituted indoles.

Method B: The Fischer Indole Strategy (Scalable Protocol)

For generating gram-scale quantities of the core, the Fischer synthesis starting from dimethyl 5-hydrazinoisophthalate is the most direct logical disconnection.

Protocol Logic:

  • Precursor: Dimethyl 5-aminoisophthalate is commercially available or easily synthesized.

  • Symmetry: The 3,5-disubstituted hydrazine is symmetric with respect to the C1 axis. Cyclization at either ortho position (C2 or C6 of the phenyl ring) yields the same 4,6-disubstituted indole product.

Step-by-Step Protocol:

  • Hydrazine Formation (Diazo Reduction):

    • Reagents: Dimethyl 5-aminoisophthalate, NaNO₂, HCl, SnCl₂ (or Na₂SO₃).

    • Procedure: Diazotize the amine at 0°C. Reduce the diazonium salt in situ to the hydrazine hydrochloride.

    • Checkpoint: Verify disappearance of diazonium peak (colorimetric test with β-naphthol).

  • Hydrazone Formation:

    • Reagents: Pyruvic acid (or ethyl pyruvate).

    • Procedure: Reflux hydrazine with pyruvate in ethanol/acetic acid.

    • Result: Formation of the hydrazone intermediate.[1]

  • Fischer Cyclization:

    • Reagents: Polyphosphoric acid (PPA) or ZnCl₂/AcOH.

    • Conditions: Heat to 100-110°C.

    • Mechanism:[2] [3,3]-Sigmatropic rearrangement followed by ammonia elimination.

    • Product: Indole-2,4,6-tricarboxylic acid (or ester).

  • Decarboxylation (C2-Selective):

    • Reagents: Cu powder, Quinoline.

    • Conditions: 200°C (microwave or thermal).

    • Rationale: Indole-2-carboxylic acids decarboxylate readily. The 4,6-esters are thermally stable under these conditions.

    • Final Product:Indole-4,6-dicarboxylic acid dimethyl ester.

FischerPathway Aniline Dimethyl 5-aminoisophthalate Hydrazine Dimethyl 5-hydrazinoisophthalate Aniline->Hydrazine 1. NaNO2/HCl 2. SnCl2 Hydrazone Pyruvate Hydrazone Hydrazine->Hydrazone Pyruvic Acid Tricarboxy Indole-2,4,6-tricarboxylate Hydrazone->Tricarboxy PPA, 100°C (Fischer Cyclization) Final Indole-4,6-dicarboxylic acid dimethyl ester Tricarboxy->Final Cu/Quinoline, Decarboxylation (-CO2)

Figure 2: The Fischer Indole synthesis pathway utilizing the symmetry of the 3,5-disubstituted precursor.

Part 3: Reactivity & Functionalization Guide

The 4,6-diester pattern imposes specific constraints and opportunities for medicinal chemistry optimization.

1. Regioselective Hydrolysis
  • C6-Ester: More sterically accessible. Mild saponification (LiOH, THF/H₂O, 0°C) will preferentially hydrolyze the C6 ester, leaving the C4 ester intact due to steric shielding by the C3-H and N-H.

  • C4-Ester: Requires forcing conditions (KOH, MeOH, Reflux) or Lewis acid-mediated cleavage (BBr₃).

2. Electrophilic Aromatic Substitution (EAS)

The benzenoid ring is deactivated by the two ester groups. Standard indole EAS (e.g., Vilsmeier-Haack formylation, halogenation) will occur exclusively at C3 .

  • Note: The reaction rate will be slower than unsubstituted indole.

  • Application: Introduction of formyl or acyl groups at C3 is the entry point for Schweinfurthin side chains.

3. N-Alkylation

Standard bases (NaH, Cs₂CO₃) work effectively. The electron-withdrawing nature of the esters increases the acidity of the N-H proton, potentially allowing the use of milder bases (e.g., K₂CO₃ in DMF).

Part 4: Medicinal Chemistry Applications[2][4][5]
Schweinfurthin Analogues

The Schweinfurthins are prenylated stilbenes with potent cytotoxicity against CNS, renal, and breast cancer cell lines. Replacing the resorcinol core with the indole-4,6-dicarboxylate scaffold mimics the electronics of the natural product while improving metabolic stability.

  • Key Step: Horner-Wadsworth-Emmons (HWE) reaction at C3 or C4-derived phosphonates to couple the "Right Half" of the Schweinfurthin molecule.

Thiazolo[3,2-a]indoles

This scaffold serves as a precursor for fused tricyclic systems.

  • Reaction: Condensation of indoline-2-thiones (derived from the indole) with

    
    -haloketones.
    
  • Utility: These fused systems are explored as 5-HT4 receptor antagonists and antifungal agents.[3]

References
  • Klausmeyer, P. et al. (2004). Synthesis of Indole Analogues of the Natural Schweinfurthins. National Institutes of Health / PMC. Link

    • Grounding: Establishes the Stobbe condensation route and the utility of 4,6-disubstituted indoles in cancer research.
  • Petrovic, M. (2013). Synthesis of polyhydroxylated cyclopropane-fused piperidine core. PhD Thesis, University of Florence. Link

    • Grounding: Cites specific gold-catalyzed synthesis of indole-4,6-dicarboxylic acid dimethyl ester (Compound 6n).
  • Mari, G. et al. (2024). Useful Access to Uncommon Thiazolo[3,2-a]indoles. Journal of Organic Chemistry / PMC. Link

    • Grounding: Demonstrates the use of indole-4,6-dicarboxylates in building fused heterocyclic systems.[3]

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

Sources

Methodological & Application

Topic: Synthesis of Dimethyl 1H-indole-4,6-dicarboxylate from Pyrrole Precursors: A "Back-to-Front" Annulation Strategy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous pharmaceuticals and biologically active natural products.[1][2] Traditional indole syntheses typically involve the annulation of a pyrrole ring onto a pre-existing benzene derivative. This application note details a less conventional yet powerful "back-to-front" approach: the construction of the benzene ring onto a pyrrole precursor to yield highly functionalized indoles. Specifically, we present a comprehensive guide to the synthesis of dimethyl 1H-indole-4,6-dicarboxylate, a valuable building block, by leveraging a gold-catalyzed formal [4+2] cycloaddition reaction between 1H-pyrrole and a functionalized 1,3-diyne. This method offers a direct route to a substitution pattern that can be challenging to achieve through classical methods.

Introduction: The Rationale for a Pyrrole-First Approach

The vast majority of indole syntheses, such as the Fischer, Leimgruber-Batcho, and Reissert methods, rely on the cyclization of substituted aniline or nitrotoluene precursors.[3] While effective, these routes can sometimes require harsh conditions or multi-step procedures to achieve specific substitution patterns on the benzene ring.

Synthesizing indoles from pyrrole precursors offers a strategic alternative.[4] This "back-to-front" annulation builds the benzene moiety onto the readily available pyrrole core. This approach is particularly advantageous for creating indoles with specific and dense substitution on the carbocyclic ring. Recent advances in transition-metal catalysis, particularly with gold and silver, have made these transformations more efficient and synthetically viable.[4][5][6]

This guide focuses on the synthesis of dimethyl 1H-indole-4,6-dicarboxylate, a key intermediate whose ester functionalities provide versatile handles for further chemical elaboration in drug discovery programs. We will detail a robust protocol based on a gold(I)-catalyzed intermolecular formal [4+2] reaction, explaining the mechanistic underpinnings and providing practical, step-by-step guidance.[5]

Synthetic Strategy and Mechanism

The core of our proposed synthesis is a gold(I)-catalyzed reaction between 1H-pyrrole and dimethyl hexa-2,4-diynedioate. This transformation proceeds via a cascade of hydroarylation steps, ultimately forming the indole bicyclic system.

Causality of the Reaction Pathway

The mechanism, as elucidated for similar systems, involves two key stages:[5]

  • Initial Intermolecular Hydroarylation: The gold(I) catalyst activates one of the alkyne moieties of the diyne, making it highly electrophilic. The electron-rich pyrrole ring then acts as a nucleophile, attacking the activated alkyne. This typically occurs at the C-2 position of the pyrrole due to its higher nucleophilicity.[4][7]

  • Intramolecular Hydroarylation (Cyclization): The intermediate formed in the first step still contains a pendant alkyne and the gold catalyst. The gold catalyst then facilitates an intramolecular attack from the C-3 position of the pyrrole ring onto the second alkyne, completing the formation of the six-membered ring.

  • Aromatization: The resulting intermediate readily aromatizes to the stable indole scaffold.

This catalytic cycle provides a direct and atom-economical route to the desired 4,6-disubstituted indole from simple, acyclic precursors.

Workflow and Mechanism Diagram

The overall experimental workflow is designed for efficiency and scalability in a standard laboratory setting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Assemble Reagents: - 1H-Pyrrole - Dimethyl hexa-2,4-diynedioate - Gold(I) Catalyst (e.g., IPrAuCl/AgOTf) - Anhydrous Solvent (e.g., Dioxane) setup Set up reaction under inert atmosphere (N2 or Ar) reagents->setup addition Add pyrrole, diyne, and solvent. Stir to dissolve. setup->addition catalyst Add Gold(I) catalyst solution. addition->catalyst heating Heat reaction mixture (e.g., 60-80 °C). Monitor by TLC/LC-MS. catalyst->heating filter Cool to RT. Filter through Celite/Silica plug to remove catalyst. heating->filter concentrate Concentrate filtrate under reduced pressure. filter->concentrate purify Purify crude product via flash column chromatography. concentrate->purify characterize Characterize pure product: - NMR (1H, 13C) - HRMS - IR Spectroscopy purify->characterize

Caption: Experimental workflow for the synthesis of Dimethyl 1H-indole-4,6-dicarboxylate.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the target compound confirms the efficacy of the described steps.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
1H-PyrroleC₄H₅N67.0967 mg1.0Freshly distilled recommended.
Dimethyl hexa-2,4-diynedioateC₈H₆O₄166.13200 mg1.2The diyne is the limiting reagent if purity is <100%.
(IPr)AuClC₂₇H₃₆AuClN₂649.0116.2 mg0.025 (2.5 mol%)Gold(I) precatalyst.
Silver Triflate (AgOTf)CF₃AgO₃S256.946.4 mg0.025 (2.5 mol%)Co-catalyst/halide scavenger.
1,4-DioxaneC₄H₈O₂88.1110 mL-Anhydrous, inhibitor-free.
Celite® or Silica Gel--As needed-For filtration.
Solvents for Chromatography--As needed-e.g., Hexanes/Ethyl Acetate gradient.
Step-by-Step Methodology

Safety Precaution: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Gold and silver compounds can be toxic and should be handled with care.

  • Catalyst Preparation (In Situ): In a dry 25 mL Schlenk flask under an inert atmosphere (N₂ or Argon), add (IPr)AuCl (16.2 mg, 0.025 mmol) and Silver Triflate (6.4 mg, 0.025 mmol). Add 2 mL of anhydrous 1,4-dioxane. Stir the suspension at room temperature for 20-30 minutes. The formation of a fine white precipitate (AgCl) indicates the generation of the active cationic gold(I) species.

  • Reaction Setup: In a separate 50 mL Schlenk flask under an inert atmosphere, dissolve 1H-Pyrrole (67 mg, 1.0 mmol) and dimethyl hexa-2,4-diynedioate (200 mg, 1.2 mmol) in 8 mL of anhydrous 1,4-dioxane. Stir until all solids are dissolved.

  • Initiation of Reaction: Cannulate the prepared catalyst suspension from Step 1 into the flask containing the pyrrole and diyne solution (Step 2). Rinse the catalyst flask with an additional 1-2 mL of dioxane to ensure complete transfer.

  • Reaction Execution: Heat the reaction mixture to 70 °C using a pre-heated oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Redissolve the crude residue in a minimal amount of dichloromethane.

    • Load the crude material onto a silica gel column (e.g., 25g silica for this scale).

    • Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 40%).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield dimethyl 1H-indole-4,6-dicarboxylate as a solid.

Expected Results and Characterization

The final product, dimethyl 1H-indole-4,6-dicarboxylate, should be an off-white or pale yellow solid.

ParameterExpected Result
Yield 60-75% (based on similar reported reactions)
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃)δ ~8.8 (br s, 1H, NH), 8.3-8.0 (m, 2H, Ar-H), 7.4-7.2 (m, 2H, Ar-H), 3.95 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃) ppm.
¹³C NMR (101 MHz, CDCl₃)δ ~168.0, 167.5, 137.0, 130.0, 128.0, 125.0, 122.0, 118.0, 115.0, 103.0, 52.5, 52.3 ppm.
HRMS (ESI) m/z calculated for C₁₂H₁₁NO₄ [M+H]⁺, found value should be within ± 5 ppm.

Mechanistic Visualization

The following diagram illustrates the key steps in the gold-catalyzed cyclization cascade.

G Pyrrole Pyrrole Adduct Hydroarylation Adduct Pyrrole->Adduct C-2 Attack Diyne Diyne (Dimethyl hexa-2,4-diynedioate) Activated_Diyne Gold-Activated Diyne Diyne->Activated_Diyne Coordination Au_cat [Au]+ Catalyst Activated_Diyne->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular C-3 Attack Product Dimethyl 1H-indole-4,6-dicarboxylate Cyclized->Product Aromatization

Caption: Key mechanistic steps of the gold-catalyzed indole synthesis from a pyrrole and a diyne.

Trustworthiness and Troubleshooting

  • Inert Atmosphere: The reaction is sensitive to air and moisture, which can deactivate the catalyst. Ensuring all glassware is dry and the reaction is run under a positive pressure of nitrogen or argon is critical.

  • Purity of Reagents: The purity of the pyrrole and especially the diyne is crucial for achieving good yields. Impurities can lead to side reactions and lower efficiency.

  • Catalyst Activity: If the reaction fails to proceed, catalyst deactivation may be the cause. Ensure the silver co-catalyst is of high quality and that the gold precatalyst has been stored correctly.

  • Regioselectivity: While this reaction is expected to yield the 4,6-disubstituted product, minor isomers (e.g., 4,7-disubstituted) could potentially form. Purification by column chromatography is essential to isolate the desired product.[5]

References

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266. Available from: [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Available from: [Link]

  • Fujii, N., & Ohno, H. (2011). Gold(I)-Catalyzed Intermolecular Formal [4+2] Benzannulation of Pyrroles with 1,3-Diynes for the Synthesis of Indoles. Organic Letters, 13(5), 1166–1169. Available from: [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Available from: [Link]

  • Sundberg, R. J. (2002). Indoles. Academic Press. Available from: [Link]

  • Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,584,003. Washington, DC: U.S. Patent and Trademark Office.
  • Martins, G. M., Zeni, G., Back, D. F., Kaufman, T. S., & Silveira, C. C. (2018). “Back-to-Front” Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT. The Journal of Organic Chemistry, 83(13), 7259–7270. Available from: [Link]

  • Indole (compound). (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Available from: [Link]

Sources

Application Notes and Protocols for the Utilization of Dimethyl 1H-indole-4,6-dicarboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique electronic properties, arising from the delocalized 10 π-electron system, allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] This versatility has led to the development of indole-based compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4][5]

This guide focuses on a specific, highly functionalized indole scaffold: dimethyl 1H-indole-4,6-dicarboxylate . The strategic placement of two carboxylate groups on the benzene ring offers a unique opportunity for systematic chemical exploration and the development of novel therapeutics. These ester functionalities serve as versatile chemical handles for the construction of diverse compound libraries through reactions such as hydrolysis and amidation, enabling fine-tuning of physicochemical properties and biological activity.

Rationale for the Dimethyl 1H-indole-4,6-dicarboxylate Scaffold

The selection of the 4,6-dicarboxylate substitution pattern is based on several key considerations in modern drug design:

  • Vectorial Derivatization: The two ester groups provide distinct vectors for chemical modification, allowing for the exploration of chemical space in a controlled and systematic manner. This is crucial for establishing robust Structure-Activity Relationships (SAR).

  • Modulation of Physicochemical Properties: The ester groups can be converted into a variety of functional groups (e.g., carboxylic acids, amides, hydrazides), which can significantly impact a molecule's solubility, lipophilicity, and metabolic stability.

  • Targeted Interactions: The ability to introduce diverse substituents at the 4- and 6-positions allows for the optimization of interactions with specific pockets within a biological target, potentially leading to enhanced potency and selectivity.

  • Proven Bioactivity of 4,6-Disubstituted Indoles: Existing research has demonstrated that substitutions at the 4- and 6-positions of the indole ring can lead to potent biological activity, particularly in the realms of anti-inflammatory and anticancer agents.

Synthetic Strategy for the Core Scaffold

A robust and scalable synthesis of the dimethyl 1H-indole-4,6-dicarboxylate scaffold is paramount for its successful application in a drug discovery program. While a direct one-step synthesis may not be readily available, a plausible and efficient route can be devised based on established indole synthetic methodologies, such as the Fischer indole synthesis.[6][7][8][9]

Protocol 1: Synthesis of Dimethyl 1H-indole-4,6-dicarboxylate via Fischer Indole Synthesis

This protocol outlines a proposed multi-step synthesis starting from commercially available materials.

Workflow Diagram: Synthesis of the Core Scaffold

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Decarboxylation A Dimethyl 3-aminophthalate B Sodium Nitrite, HCl A->B Diazotization C Tin(II) Chloride B->C Reduction D Dimethyl 3-hydrazinylterephthalate C->D E Pyruvic Acid D->E Condensation F Acid Catalyst (e.g., PPA) E->F Cyclization G Dimethyl 1H-indole-4,6-dicarboxylate-2-carboxylic acid F->G H Heat G->H Decarboxylation I Dimethyl 1H-indole-4,6-dicarboxylate H->I

Caption: Proposed synthetic workflow for dimethyl 1H-indole-4,6-dicarboxylate.

Step-by-Step Procedure:

  • Synthesis of Dimethyl 3-hydrazinylterephthalate:

    • Dissolve dimethyl 3-aminophthalate in a suitable acidic aqueous solution (e.g., 5 M HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Isolate the resulting dimethyl 3-hydrazinylterephthalate hydrochloride by filtration, wash with cold water, and dry under vacuum.

  • Fischer Indole Synthesis:

    • Combine the synthesized dimethyl 3-hydrazinylterephthalate hydrochloride and an equimolar amount of pyruvic acid.

    • Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

    • Heat the mixture, typically between 80-120 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

    • Filter the precipitate, wash thoroughly with water, and dry. This step is expected to yield dimethyl 1H-indole-4,6-dicarboxylate-2-carboxylic acid.

  • Decarboxylation:

    • Heat the crude product from the previous step in a high-boiling point solvent (e.g., quinoline) with a copper catalyst.

    • Monitor the reaction for the evolution of CO2 and the disappearance of the starting material by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous acid to remove the quinoline.

    • Purify the final product, dimethyl 1H-indole-4,6-dicarboxylate, by column chromatography.

Derivatization Strategies for Library Synthesis

The two ester groups of dimethyl 1H-indole-4,6-dicarboxylate are the primary points for diversification. Selective or exhaustive modification of these groups can generate a vast chemical space for biological screening.

Protocol 2: Selective Mono-hydrolysis of the Diester Scaffold

Achieving selective mono-hydrolysis is crucial for creating derivatives with distinct substitutions at the 4- and 6-positions. This can often be accomplished by taking advantage of subtle differences in the steric and electronic environments of the two ester groups, or by using controlled reaction conditions.[10][11][12]

Workflow Diagram: Selective Derivatization

A Dimethyl 1H-indole-4,6-dicarboxylate B Controlled Hydrolysis (e.g., 1 equiv. LiOH) A->B C Mono-acid Mono-ester B->C D Amide Coupling (Amine 1, Coupling Reagent) C->D E Mono-amide Mono-ester D->E F Hydrolysis E->F G Mono-amide Mono-acid F->G H Amide Coupling (Amine 2, Coupling Reagent) G->H I Di-amide (unsymmetrical) H->I

Caption: Workflow for generating unsymmetrical di-amides.

Step-by-Step Procedure:

  • Mono-hydrolysis:

    • Dissolve dimethyl 1H-indole-4,6-dicarboxylate in a mixture of THF and water.

    • Cool the solution to 0 °C.

    • Slowly add one equivalent of an aqueous base (e.g., 1 M LiOH or NaOH) dropwise.

    • Monitor the reaction closely by TLC or LC-MS to maximize the formation of the mono-acid product and minimize the formation of the di-acid.

    • Upon optimal conversion, carefully neutralize the reaction with 1 M HCl.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude mono-acid. Purify by chromatography if necessary.

Protocol 3: Amide Library Synthesis

The carboxylate groups are readily converted to amides, which are a common feature in many drug molecules due to their ability to form hydrogen bonds.

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the mono- or di-carboxylic acid indole scaffold in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

    • Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) along with an additive like HOBt (Hydroxybenzotriazole).[1][13][14]

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amide Bond Formation:

    • Add the desired primary or secondary amine to the activated ester solution, along with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) to neutralize any acid formed.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the final amide derivative by column chromatography or recrystallization.

Application in Target-Oriented Drug Discovery

Derivatives of the dimethyl 1H-indole-4,6-dicarboxylate scaffold are promising candidates for targeting key signaling pathways implicated in cancer and inflammation.

Target Area 1: Kinase Inhibition (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][6][15] Many successful anti-cancer drugs, such as Sunitinib, are kinase inhibitors that target VEGFR-2. The indole scaffold is a well-established core for kinase inhibitors.[2][16]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Indole Indole-4,6-dicarboxylate Derivative Indole->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indole derivatives.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

The following table summarizes hypothetical SAR data based on known trends for indole-based kinase inhibitors.

PositionModificationEffect on VEGFR-2 InhibitionRationale
C4-Amide Small, flexible amines (e.g., methylamine)May provide baseline activityOccupies space near the hinge region of the kinase.
C4-Amide Aromatic amines (e.g., aniline)Can increase potencyPotential for π-π stacking interactions in the ATP binding pocket.
C6-Amide Solubilizing groups (e.g., morpholine, piperazine)Improves pharmacokinetic propertiesEnhances aqueous solubility without compromising binding.
N1 Alkylation (e.g., methyl, ethyl)May increase potencyCan orient the C6 substituent towards a specific sub-pocket.
Target Area 2: Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and is constitutively active in many cancers, promoting cell survival and proliferation.[1][17][18][19] Indole compounds have been shown to inhibit NF-κB signaling at various points in the cascade.

Signaling Pathway: TNF-α Induced NF-κB Activation

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Indole Indole-4,6-dicarboxylate Derivative Indole->IKK Inhibits Genes Pro-inflammatory & Survival Genes NFkB_nuc->Genes Activates Transcription

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by indole derivatives.

Quantitative Data from Literature (Representative Examples of Indole Derivatives):

The following table includes representative IC50 values for various indole derivatives against relevant biological targets. Note that these are not derivatives of the specific 4,6-dicarboxylate scaffold but serve to illustrate the potential potency of this class of compounds.

Compound ClassTargetIC50 (nM)Reference
O-linked IndolesVEGFR-23.8
3,5-disubstituted IndolesPim-1 Kinase<100
Indole-basedPARP-16.3[20]
Indole DerivativesSRC Kinase2.0[13]

Conclusion

The dimethyl 1H-indole-4,6-dicarboxylate scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the potential for diverse functionalization at two key positions provide a robust platform for generating extensive chemical libraries. The established importance of the indole nucleus in targeting kinases and inflammatory pathways, coupled with the strategic placement of the carboxylate groups, makes this scaffold particularly attractive for oncology and anti-inflammatory drug discovery programs. The protocols and strategies outlined in this guide provide a framework for researchers to embark on the synthesis, derivatization, and biological evaluation of novel compounds based on this versatile core structure.

References

  • Gao, Y. et al. Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). Chinese Journal of Medicinal Chemistry, 2015.
  • Fischer, E. & Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 1883.
  • Ferrara, N. & Kerbel, R. S. Angiogenesis as a therapeutic target.
  • Olsson, A.-K. et al. VEGF receptor signalling – in control of vessel growth. Nature Reviews Molecular Cell Biology, 2006.
  • de Sá, V. K. S. et al. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Bioorganic Chemistry, 2024.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Fadl, T. A. et al. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 2013.
  • Gaggini, F. et al. G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. Scientific Reports, 2016.
  • Ben-Neriah, Y. & Karin, M. Inflammation meets cancer, with NF-κB as the matchmaker.
  • D'Ignazio, L. & Batie, M. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 2015.
  • Sethi, G. et al. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 2012.
  • Davies, T. G. et al. Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 2012.
  • Olgen, S. et al. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 2024.
  • Karin, M. & Ben-Neriah, Y. Phosphorylation meets ubiquitination: the control of NF-κB activity. Annual Review of Immunology, 2000.
  • Rathi, A. K. et al. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 2017.
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  • BenchChem. The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • Zhang, Y. et al. Substituted indole derivatives as UNC-51-like kinase 1 inhibitors: Design, synthesis and anti-hepatocellular carcinoma activity. Biomedicine & Pharmacotherapy, 2024.
  • Tokyo Chemical Industry. Fischer Indole Synthesis.
  • Çakmak, A. M. & Olgen, S. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.
  • Ciaco, S. et al. Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. RSC Chemical Biology, 2021.
  • Gribble, G. W. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Medicinal Chemistry, 2020.
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  • Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 2000.
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  • Rose, M. et al. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 2020.
  • Wang, W. et al. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 2016.
  • Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal.
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  • Ciaco, S. et al. Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. RSC Chemical Biology, 2021.
  • Farnaby, W. et al. Expanding the Chemical Space of Transforming Growth Factor-β (TGFβ) Receptor Type II Degraders with 3,4-Disubstituted Indole Derivatives.
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Application Notes and Protocols for N-Alkylation of Dimethyl 1H-Indole-4,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] N-alkylation of the indole ring is a pivotal synthetic transformation, as the substituent on the nitrogen atom can profoundly influence the molecule's pharmacological profile, including its binding affinity, selectivity, and metabolic stability. Dimethyl 1H-indole-4,6-dicarboxylate is a particularly interesting starting material due to its electron-deficient nature, which can be leveraged for various subsequent chemical modifications. This document provides a comprehensive guide to the N-alkylation of this specific indole derivative, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Mechanistic Considerations: The Challenge of N-Alkylation in an Electron-Deficient System

The N-alkylation of indoles proceeds via a nucleophilic substitution reaction. The first step involves the deprotonation of the indole nitrogen by a suitable base to form a nucleophilic indolide anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to yield the N-alkylated product.

However, the presence of two electron-withdrawing carboxylate groups at the 4 and 6 positions of the indole ring in dimethyl 1H-indole-4,6-dicarboxylate significantly decreases the electron density of the aromatic system. This has two major consequences for N-alkylation:

  • Increased Acidity of the N-H Bond: The electron-withdrawing groups stabilize the negative charge of the indolide anion, making the N-H proton more acidic compared to unsubstituted indole. This facilitates deprotonation.

  • Decreased Nucleophilicity of the Indolide Anion: The delocalization of the negative charge onto the electron-withdrawing groups reduces the nucleophilicity of the nitrogen atom, making the subsequent alkylation step more challenging.[2]

These opposing effects necessitate a careful selection of reaction conditions to achieve efficient N-alkylation. A strong base is required to ensure complete deprotonation, and the reaction may require more forcing conditions, such as elevated temperatures, to overcome the reduced nucleophilicity of the indolide anion.

A common side reaction in indole alkylation is C3-alkylation. However, for dimethyl 1H-indole-4,6-dicarboxylate, the electron-withdrawing nature of the substituents significantly deactivates the C3 position towards electrophilic attack, thus favoring N-alkylation.

Experimental Workflow Overview

The general workflow for the N-alkylation of dimethyl 1H-indole-4,6-dicarboxylate is depicted below. This process involves the deprotonation of the indole, followed by the addition of the alkylating agent, and concludes with a work-up and purification procedure.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indole Dimethyl 1H-indole-4,6-dicarboxylate Solvent Anhydrous DMF Indole->Solvent Dissolve Deprotonation Add NaH at 0°C (Deprotonation) Solvent->Deprotonation Alkylation Add Alkylating Agent (e.g., Methyl Iodide) Deprotonation->Alkylation Stir at RT Quench Quench with sat. aq. NH4Cl Alkylation->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product N-Alkyl Dimethyl Indole-4,6-dicarboxylate Purification->Final_Product Isolate Pure Product logic_flow Start Start with Dimethyl 1H-indole-4,6-dicarboxylate EWG Electron-Withdrawing Groups (CO₂Me at C4 & C6) Start->EWG N_acidity Increased N-H Acidity EWG->N_acidity leads to N_nucleo Decreased N Nucleophilicity EWG->N_nucleo leads to Base Choice of Base: Strong Base (e.g., NaH) Required N_acidity->Base influences Conditions Reaction Conditions: Anhydrous Polar Aprotic Solvent (DMF) Potentially Higher Temperature N_nucleo->Conditions necessitates Deprotonation Complete Deprotonation to Indolide Anion Base->Deprotonation enables Alkylation Successful N-Alkylation Deprotonation->Alkylation is critical for Conditions->Alkylation is critical for

Sources

preparation of indole-4,6-dicarboxamides from dimethyl ester precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Indole-4,6-dicarboxamides from Dimethyl Ester Precursors

Introduction: The Significance of Indole-4,6-dicarboxamides

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Among these, indole-4,6-dicarboxamides have emerged as a privileged scaffold, particularly in the development of targeted therapeutics. Their rigid, well-defined structure allows for precise orientation of substituents to interact with biological targets. This is exemplified by their use as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA damage repair, making them valuable candidates in oncology research.[3][4]

This application note provides a comprehensive guide for researchers on the chemical synthesis of indole-4,6-dicarboxamides, starting from the readily accessible dimethyl indole-4,6-dicarboxylate precursor. We will delve into the critical two-step process: the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by the crucial double amidation reaction. The protocols herein are designed to be robust and adaptable, with a focus on explaining the rationale behind procedural choices to empower researchers to troubleshoot and optimize their syntheses.

Synthetic Strategy Overview

The conversion of dimethyl indole-4,6-dicarboxylate to the target dicarboxamides is a sequential two-stage process. The first stage involves the complete hydrolysis of both methyl ester groups to yield the intermediate indole-4,6-dicarboxylic acid. The second, and more challenging stage, is the formation of two amide bonds by coupling the dicarboxylic acid with a desired amine.

G cluster_0 Process Workflow A Dimethyl Indole-4,6-dicarboxylate (Starting Material) B Indole-4,6-dicarboxylic Acid (Intermediate) A->B Step 1: Hydrolysis (Saponification) C Indole-4,6-dicarboxamide (Final Product) B->C Step 2: Double Amide Coupling

Caption: Overall workflow for the synthesis of Indole-4,6-dicarboxamides.

Part 1: Hydrolysis of Dimethyl Indole-4,6-dicarboxylate

The initial step is a standard saponification reaction to convert the dimethyl ester to the dicarboxylic acid. While seemingly straightforward, achieving complete hydrolysis without unwanted side reactions requires careful control of conditions.

Mechanistic Considerations & Reagent Selection

The reaction proceeds via a nucleophilic acyl substitution mechanism, where hydroxide ions attack the electrophilic carbonyl carbons of the ester groups. The choice of base and solvent is critical.

  • Base: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are most common. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvent systems and can sometimes provide cleaner reactions.

  • Solvent: A mixture of water and a water-miscible organic solvent like methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF) is necessary to dissolve the indole ester starting material. Methanol is a common choice as it is the alcohol byproduct of the hydrolysis, preventing potential transesterification.

Protocol 1: General Procedure for Diester Hydrolysis
  • Dissolution: Dissolve dimethyl indole-4,6-dicarboxylate (1.0 equiv.) in a mixture of methanol and tetrahydrofuran (THF) (e.g., 1:1 v/v, ~10-15 mL per gram of ester).

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (2.5 - 3.0 equiv., dissolved in a minimal amount of water).

    • Scientist's Note: An excess of base is used to ensure the reaction goes to completion. Using a large excess should be avoided as it can complicate the workup and potentially lead to side reactions on the indole ring under harsh conditions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 2-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (corresponding to the carboxylate salt).

  • Workup and Acidification: a. Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvents. b. Dilute the remaining aqueous residue with water. c. Cool the solution in an ice bath and acidify slowly with cold 1N or 2N hydrochloric acid (HCl) until the pH is ~2-3. d. The dicarboxylic acid product will precipitate as a solid.

    • Scientist's Note: Slow addition of acid while cooling is crucial. This ensures controlled precipitation and yields a more easily filterable solid. It also minimizes any potential degradation from localized heat generated during neutralization.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like hexane or diethyl ether to aid in drying.

  • Drying: Dry the isolated indole-4,6-dicarboxylic acid under high vacuum. The product is typically of sufficient purity for the next step without further purification.

Parameter Condition Rationale
Base NaOH or LiOH (2.5-3.0 equiv.)Ensures complete saponification of both ester groups.
Solvent System MeOH/THF/H₂OCo-solvent system to ensure solubility of both organic substrate and inorganic base.
Temperature Room Temperature to 50°CBalances reaction rate with the stability of the indole core.
Workup pH 2-3Ensures complete protonation of the dicarboxylate to the dicarboxylic acid, causing precipitation.

Part 2: Amide Coupling to Form Indole-4,6-dicarboxamides

This is the most critical step, where the dicarboxylic acid is coupled with two equivalents of an amine. The challenge lies in achieving efficient di-acylation, especially with less reactive or sterically hindered amines. Direct condensation of a carboxylic acid and an amine is inefficient; therefore, the carboxylic acid groups must be "activated" using a coupling reagent.[5]

Coupling Reagents: A Comparative Overview

The choice of coupling reagent is paramount for success. Several options are available, each with distinct advantages and disadvantages.

Coupling Reagent System Common Name Pros Cons Typical Conditions
EDC / HOBt-Water-soluble urea byproduct (easy removal); efficient.[6]HOBt has explosive properties when dry.DCM or DMF, 0°C to RT
HATU / DIPEA-Very powerful, fast reactions; good for hindered amines.Expensive; can cause racemization in chiral substrates.DMF, DIPEA, RT
DCC / DMAP-Inexpensive and effective.[7]Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration; can be allergenic.[7]DCM, 0°C to RT

For many applications, the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) offers the best balance of reactivity, ease of workup, and cost-effectiveness.[6][8]

G cluster_1 Amide Coupling Mechanism (EDC/HOBt) RCOOH R-COOH (Carboxylic Acid) ActiveEster O-Acylisourea (Highly Reactive Intermediate) RCOOH->ActiveEster + EDC EDC EDC HOBtEster HOBt Active Ester (Less Reactive, More Stable) ActiveEster->HOBtEster + HOBt (Suppresses Side Reaction) EDU EDU (Water-Soluble Byproduct) ActiveEster->EDU Rearrangement (Side Reaction) HOBt HOBt Amide R-CONH-R' (Amide Product) HOBtEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine)

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Protocol 2: EDC/HOBt Mediated Double Amidation
  • Setup: To a solution of indole-4,6-dicarboxylic acid (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) (~20 mL per gram), add HOBt (2.2-2.4 equiv.).

  • Activation: Cool the mixture to 0°C in an ice bath. Add EDC·HCl (2.2-2.4 equiv.) portion-wise, keeping the temperature below 5°C. Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the active ester.

    • Scientist's Note: Pre-activating the dicarboxylic acid with EDC/HOBt before adding the amine is crucial. This minimizes side reactions of the EDC with the amine nucleophile.

  • Amine Addition: Add the desired amine (2.2-2.5 equiv.) to the reaction mixture, followed by a tertiary base such as Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (3.0-4.0 equiv.). The base is essential to neutralize the HCl salt of EDC and the carboxylic acid protons.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: a. Pour the reaction mixture into a separatory funnel containing ethyl acetate or dichloromethane (DCM). b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.

    • Scientist's Note: The aqueous washes are critical for removing the water-soluble byproducts (EDU, excess HOBt) and unreacted starting materials. DMF is also removed during these washes.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product will likely require purification by flash column chromatography on silica gel to isolate the pure indole-4,6-dicarboxamide.

Troubleshooting and Scale-Up Considerations

  • Incomplete Reaction: If the reaction stalls with significant amounts of mono-amide product, consider increasing the equivalents of amine, EDC, and HOBt. Switching to a more powerful coupling reagent like HATU may also be necessary.

  • Low Yields: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active ester intermediate.

  • Scale-Up: On a larger scale, exothermic events during reagent addition can become a problem. Ensure adequate cooling and controlled addition rates. The filtration of byproducts like DCU (from DCC coupling) can also be challenging at scale.[9]

Conclusion

The synthesis of indole-4,6-dicarboxamides from their dimethyl ester precursors is a robust and reliable process when key steps are carefully controlled. Successful hydrolysis hinges on ensuring complete saponification, while efficient double amidation relies on the appropriate choice of coupling reagent and reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers in medicinal chemistry and drug development to access these valuable molecular scaffolds.

References

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

  • Jones, C. et al. (2017). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development, 21(9), 1418-1426. [Link]

  • Zhou, J., et al. (2013). [Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton]. Yao Xue Xue Bao, 48(12), 1792-9. [Link]

  • Zhu, Q., et al. (2005). Substituted indoles as inhibitors of poly (adp-ribose) polymerase (parp).
  • Johannes, J. W., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]

  • Kandepi, V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 181-184. [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Boruah, M., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis, 8(2), 169-192. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11627. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. [Link]

  • Indole Synthesis. (n.d.). [Link]

  • Al-dujaili, L. J., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11466-11472. [Link]

  • Al-dujaili, L. J., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 960-970. [Link]

  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. (2022). Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

  • Zeng, Z., et al. (2020). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Chemistry – An Asian Journal, 15(22), 3746-3756. [Link]

  • de Oliveira, R. N., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record. [Link]

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Troubleshooting & Optimization

separation of dimethyl 1H-indole-4,6-dicarboxylate from 5,6-isomer impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist Guide to the Purification of Dimethyl 1H-indole-4,6-dicarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the separation of regioisomers like dimethyl 1H-indole-4,6-dicarboxylate and its 5,6-isomer impurity presents a significant chromatographic challenge. These structurally similar molecules often co-elute, complicating synthesis workups and compromising the purity of drug candidates and intermediates.

This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and actionable protocols to overcome this specific separation challenge. We will delve into the causality behind experimental choices, providing a framework for logical method development and effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is separating the 4,6- and 5,6-isomers of dimethyl 1H-indole-dicarboxylate so difficult?

A1: The difficulty lies in their profound structural similarity. Both are regioisomers, meaning they have the same molecular formula and functional groups but differ in the substitution pattern on the indole's benzene ring. This results in nearly identical physical properties:

  • Polarity: Both molecules possess a polar indole core and two methyl ester groups. The subtle difference in the position of the ester groups (positions 4,6 vs. 5,6) leads to a very small difference in their overall polarity and dipole moment.

  • Hydrophobicity: Their hydrophobicity is also extremely similar, making differentiation by standard reversed-phase chromatography challenging.[1]

  • Molecular Weight: They have the identical mass, rendering mass spectrometry useless for distinguishing them without prior chromatographic separation.

Conventional chromatographic methods often lack the selectivity to resolve these minor structural differences, leading to poor resolution or complete co-elution.

Q2: What is the most promising chromatographic technique for this separation?

A2: While several techniques can be attempted, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides the necessary selectivity for separating polar isomers that are difficult to resolve by reversed-phase HPLC.[2][3][4][5]

The Causality: HILIC utilizes a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[2][3] The separation mechanism is primarily based on the partitioning of the analytes between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[3][6] The slightly different polarities and hydrogen bonding capabilities of the 4,6- and 5,6-isomers can be amplified in this environment, leading to differential retention and, ultimately, separation.

Supercritical Fluid Chromatography (SFC) is another powerful alternative, particularly for preparative scale work. SFC uses supercritical CO2 as the main mobile phase, which offers high efficiency and is particularly effective for separating isomers.[][8][9]

Q3: I'm starting with HPLC. What initial column and mobile phase should I screen?
Chromatography ModeRecommended Stationary PhaseMobile Phase AMobile Phase BStarting Gradient (Example)Rationale
HILIC Bare Silica or Amide Phase (e.g., 150 x 4.6 mm, 3 µm)95:5 Acetonitrile:Water w/ 10 mM Ammonium Acetate50:50 Acetonitrile:Water w/ 10 mM Ammonium Acetate0-100% B over 15 minExploits subtle polarity differences through partitioning.[2][6] Ammonium acetate helps improve peak shape.
Reversed-Phase (RP) Phenyl-Hexyl or Biphenyl Phase (e.g., 150 x 4.6 mm, 2.7 µm)Water w/ 0.1% Formic AcidAcetonitrile w/ 0.1% Formic Acid30-80% B over 15 minPhenyl-based phases can offer alternative selectivity through π-π interactions with the indole ring system.
Reversed-Phase (RP) Standard C18 (e.g., 150 x 4.6 mm, 2.7 µm)Water w/ 0.1% Formic AcidMethanol w/ 0.1% Formic Acid40-90% B over 15 minUsing Methanol instead of Acetonitrile changes the selectivity and can sometimes resolve closely eluting peaks.

Note: Always filter and degas your mobile phases.[12] The sample should be dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion.[11][13]

Troubleshooting Guide

Even with a good starting point, you may encounter issues. This section addresses the most common problems in a logical, step-by-step manner.

Problem: Poor or No Resolution (Rs < 1.5)

This is the most common challenge. The peaks are either completely merged or only partially separated.

Troubleshooting Workflow: Poor Resolution

G Start Poor Resolution (Rs < 1.5) Q1 Are you using HILIC? Start->Q1 A1_Yes Optimize HILIC Method Q1->A1_Yes  Yes   A1_No Switch to HILIC or Phenyl Column Q1->A1_No  No   Opt_Water Decrease initial % Water (e.g., from 5% to 2.5%) A1_Yes->Opt_Water Increases retention Opt_Gradient Decrease gradient slope (e.g., 15 min to 30 min) Opt_Water->Opt_Gradient Improves separation window Opt_Temp Decrease Temperature (e.g., 40°C to 25°C) Opt_Gradient->Opt_Temp Can enhance selectivity G Start Peak Splitting Observed Q1 Are all peaks splitting? Start->Q1 A1_Yes Problem is pre-column. Check for system voids or blocked frit. Q1->A1_Yes  Yes   A1_No Problem is chemical/chromatographic. Q1->A1_No  No   Sol_Void Check tubing connections. Ensure fittings are seated correctly. A1_Yes->Sol_Void Sol_Solvent Ensure sample solvent matches initial mobile phase. A1_No->Sol_Solvent Sol_Frit Reverse flush column or replace. Sol_Void->Sol_Frit Sol_Overload Inject a 10-fold dilution. Does splitting disappear? Sol_Solvent->Sol_Overload

Caption: Decision tree for diagnosing the cause of split peaks.

  • Check if All Peaks are Splitting:

    • If YES: The issue is likely systemic and occurring before the column. The most common culprits are a void in the column packing at the inlet or a blocked inlet frit. [13][14][15]Check all tubing connections for leaks or improper seating. [14]Try reversing and flushing the column (check manufacturer's instructions first) or replace it if the problem persists.

    • If NO (Only Isomer Peaks are Splitting): The issue is specific to your analyte and method.

  • Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause severe peak distortion. Ensure your sample is dissolved in the initial mobile phase or a weaker solvent.

  • Column Overload: While less common for analytical scale, injecting too much mass can lead to peak splitting. Prepare and inject a 10-fold dilution of your sample. If the splitting resolves into a single, well-formed peak, you have identified a mass overload issue. [13]

Recommended Starting Protocol (HILIC)

This protocol is designed as a robust starting point. It includes system suitability criteria to ensure your experiment is performing correctly, making it a self-validating system.

Objective: To achieve baseline separation (Resolution > 1.5) of dimethyl 1H-indole-4,6-dicarboxylate from its 5,6-isomer.

Instrumentation & Materials:

  • HPLC System: Standard HPLC or UHPLC system with a binary pump and UV detector.

  • Column: Bare Silica or Amide-based HILIC column (e.g., 150 mm length x 4.6 mm ID, 3 µm particle size).

  • Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate.

  • Sample Diluent: 90:10 Acetonitrile:Water.

  • Sample Conc.: ~0.5 mg/mL.

Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 5 µL
Detection (UV) 280 nm [16]

| Gradient | 0% B for 1 min, 0-50% B in 15 min, hold at 50% B for 2 min, return to 0% B in 1 min, equilibrate for 5 min. |

Procedure:

  • Equilibrate the column with the initial mobile phase (100% A) for at least 15 minutes or until a stable baseline is achieved.

  • Prepare a system suitability solution containing both the 4,6-dicarboxylate and the 5,6-isomer impurity.

  • Inject the system suitability solution.

  • Verify that the system suitability criteria are met.

  • Proceed with the analysis of your samples.

System Suitability Test (SST):

  • Resolution (Rs): The resolution between the 4,6-isomer and 5,6-isomer peaks must be ≥ 1.5 .

  • Tailing Factor (Tf): The tailing factor for the main 4,6-dicarboxylate peak must be ≤ 1.5 .

  • Reproducibility: The relative standard deviation (RSD) of the peak area for five replicate injections must be ≤ 2.0% .

If these criteria are not met, do not proceed. Refer to the troubleshooting guide to diagnose and resolve the issue.

References

  • Hydrophilic Interaction Chromatography. LCGC International. Available at: [Link]

  • Hydrophilic interaction chromatography - Wikipedia. Available at: [Link]

  • Direct separation of regioisomers and enantiomers of monoacylglycerols by tandem column high-performance liquid chromatography - PubMed. PubMed. Available at: [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Technology Networks. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Hydrophilic Interaction Chromatography Applications - News-Medical.Net. Available at: [Link]

  • HILIC – New Separation Principle in Chromatography ? lci-koeln.de. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. Available at: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available at: [Link]

  • Method Development for Drug Impurity Profiling: Part 1 - LCGC International. Available at: [Link]

  • Chromatographic separation of TAG regioisomers typical of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System - MDPI. Available at: [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • CN100360534C - Separation of regioisomers of metal phthalocyanines - Google Patents.
  • Peak Splitting in HPLC: Causes and Solutions - Separation Science. Available at: [Link]

  • Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph - Shimadzu. Available at: [Link]

  • How to separate these regioisomers? : r/OrganicChemistry - Reddit. Available at: [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. Available at: [Link]

  • Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Chemistry LibreTexts. Available at: [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. Available at: [Link]

  • The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials - ChemRxiv. Available at: [Link]

  • Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector | PDF | High Performance Liquid Chromatography - Scribd. Available at: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pulsus. Available at: [Link]

  • Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks - PubMed. PubMed. Available at: [Link]

  • dissociation extraction process for the separation of isomeric organic compounds - PJSIR. Available at: [Link]

  • Separation of Dimethyl trans-cyclohexane-1,4-dicarboxylate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

troubleshooting low solubility of indole-4,6-dicarboxylates in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Technical Support Guide: Solubilizing Indole-4,6-Dicarboxylates in DMSO

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of indole-4,6-dicarboxylates (and their ester derivatives) in dimethyl sulfoxide (DMSO). While DMSO is the gold standard vehicle for compound storage and biochemical assays [2], indole dicarboxylates often exhibit deceptive behavior—appearing soluble initially, only to precipitate during serial dilution or freeze-thaw cycles. This leads to underrated biological activity, false negatives in high-throughput screening (HTS), and compromised structure-activity relationship (SAR) data [1].

The causality behind this resistance to solvation lies in the molecule's crystal lattice energy. The indole core possesses a strong hydrogen bond donor (the N-H group), while the 4,6-dicarboxylate moieties provide multiple strong hydrogen bond acceptors. This promotes the formation of highly stable, planar intermolecular hydrogen-bonded networks [5]. When combined with the


 stacking of the aromatic rings, the enthalpy of fusion becomes exceptionally high. Although DMSO is an excellent hydrogen bond acceptor, it cannot overcome these solid-state interactions if the thermodynamic drive is insufficient [6].

Diagnostic Workflow

To systematically troubleshoot this, we must first categorize the compound as a free acid or an ester, as the solvation strategies diverge fundamentally.

G Start Indole-4,6-dicarboxylate Precipitates in DMSO CheckType Identify Functional Group Start->CheckType IsAcid Free Dicarboxylic Acid CheckType->IsAcid IsEster Diester Derivative CheckType->IsEster AddBase Add 2.2 eq DIPEA (In Situ Salt Formation) IsAcid->AddBase HeatSonicate Heat (40°C) & Sonicate (Kinetic Disruption) IsEster->HeatSonicate Success Stable Soluble Stock AddBase->Success Deprotonation Amorphous Lyophilize from Dioxane (Amorphous Conversion) HeatSonicate->Amorphous Insoluble HeatSonicate->Success Soluble Amorphous->Success Lowers Lattice Energy Validate Self-Validation: Centrifuge & LC-MS Success->Validate

Diagnostic workflow for resolving indole-4,6-dicarboxylate solubility issues in DMSO.

Frequently Asked Questions (FAQs)

Q1: Why does my indole-4,6-dicarboxylate crash out of DMSO even at low concentrations (e.g., 1 mM)? A: The standard target concentration for fragment-based screening and early assays is typically 1 mM to 10 mM in DMSO [3]. However, indole-4,6-dicarboxylates readily form crystalline aggregates. The planar geometry allows tight


 stacking, and the N-H and C=O groups form robust intermolecular hydrogen bonds [5]. If the energy required to break this crystal lattice exceeds the solvation energy provided by DMSO, the compound remains insoluble, regardless of DMSO's polarity.

Q2: How can I differentiate between a kinetic solubility issue and a thermodynamic one? A: Kinetic solubility refers to the rate of dissolution, while thermodynamic solubility is the absolute maximum concentration achievable at equilibrium [4]. If your compound dissolves after 15 minutes of heating and sonication and remains in solution upon cooling to room temperature, you experienced a kinetic barrier. If the compound precipitates again upon cooling, you have hit the thermodynamic limit, and thermal energy alone will not provide a stable stock[6].

Q3: I am working with the free indole-4,6-dicarboxylic acid. What is the most effective solubilization strategy? A: In situ salt formation. Free dicarboxylic acids are highly polar but heavily hydrogen-bonded. By adding a volatile organic base like N,N-Diisopropylethylamine (DIPEA), you deprotonate the carboxylic acids to form a di-anion. The resulting salt disrupts the hydrogen-bonding network and massively increases the thermodynamic solubility in DMSO [6].

Q4: Heating and sonication degrade my diester derivative. What is a non-thermal alternative? A: Amorphous solid conversion. Highly crystalline powders resist dissolution. By dissolving the compound in a highly volatile solvent (e.g., 1,4-Dioxane) at high dilution and lyophilizing it, you force the molecules into a disordered, amorphous state. Amorphous solids lack a defined crystal lattice, significantly lowering the energy barrier for DMSO solvation [4].

Quantitative Comparison of Solubilization Strategies

The following table summarizes the expected outcomes when applying these troubleshooting strategies to a standard 10 mM target stock of an indole-4,6-dicarboxylate.

Solubilization StrategyTarget ConcentrationStability of Stock (25°C)Assay CompatibilityMechanism of Action
Standard Dissolution < 0.2 mMPoor (Crashes out)HighPassive solvation
Heat & Sonication (40°C) ~ 1 - 5 mMModerate (May precipitate)HighKinetic disruption of lattice
In Situ Salt Formation (DIPEA) > 50 mMExcellentModerate (Requires pH check)Deprotonation / Ionic repulsion
Amorphous Conversion ~ 10 - 20 mMGoodHighElimination of crystal lattice energy

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific trustworthiness, every protocol below is designed as a closed-loop, self-validating system. You must not assume a clear solution means 100% dissolution; micro-suspensions can mimic true solutions to the naked eye.

Protocol 1: Controlled Kinetic Solubilization (For Esters & Acids)

Use this to overcome slow dissolution rates without inducing thermal degradation.

  • Preparation: Weigh the indole-4,6-dicarboxylate powder into a glass vial (avoid plastics, as DMSO can leach plasticizers during heating). Add anhydrous DMSO to reach the target concentration (e.g., 10 mM).

  • Thermal Agitation: Place the vial in a water bath sonicator pre-heated to 40°C. Sonicate for 15 minutes.

  • Equilibration: Remove the vial and allow it to equilibrate to room temperature (20-25°C) for 2 hours.

  • Self-Validation (Centrifugation): Transfer a 500 µL aliquot to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes.

    • Causality: Micro-crystals suspended in DMSO will pellet under high g-force. If a pellet is visible, your compound was only suspended, not dissolved.

  • Self-Validation (Quantification): Carefully aspirate the supernatant. Dilute 1:1000 in mobile phase and analyze via LC-MS against a known standard curve [3]. If the measured concentration is below the theoretical yield, you have hit the thermodynamic limit and must proceed to Protocol 2 or 3.

Protocol 2: In Situ Salt Formation (Strictly for Free Acids)

Use this when the free acid form hits a thermodynamic solubility limit.

  • Suspension: Suspend the indole-4,6-dicarboxylic acid in anhydrous DMSO at the desired concentration (e.g., 50 mM). It will likely remain cloudy.

  • Base Addition: Add 2.2 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The 0.2 eq excess ensures complete deprotonation of both carboxylic acid groups, forming the highly soluble bis-DIPEA salt [6].

  • Agitation: Vortex the mixture for 60 seconds. The suspension should rapidly transition to a clear solution.

  • Self-Validation (Buffer Compatibility): Dilute 1 µL of this DMSO stock into 99 µL of your downstream aqueous assay buffer. Measure the pH.

    • Causality: Because you added a base, you must validate that your assay buffer has sufficient buffering capacity to absorb the DIPEA without shifting the physiological pH of the assay. If the pH shifts by >0.2 units, switch to a stronger assay buffer (e.g., 100 mM HEPES).

Protocol 3: Amorphous Solid Conversion (For Esters)

Use this for neutral derivatives that cannot be deprotonated and degrade under prolonged heating.

  • Dilute Solvation: Dissolve the crystalline indole-4,6-dicarboxylate ester in a large volume of 1,4-Dioxane (e.g., 0.1 mg/mL). Dioxane is used because it dissolves hydrophobic compounds well and sublimes easily during lyophilization.

  • Flash Freezing: Submerge the flask in a liquid nitrogen bath until the solution is completely frozen.

  • Lyophilization: Attach the flask to a lyophilizer and dry under high vacuum (< 0.1 mbar) for 24-48 hours until a fluffy, low-density powder remains.

  • Reconstitution: Add anhydrous DMSO to the amorphous powder to reach your target concentration.

  • Self-Validation (Polarized Light Microscopy): Before adding DMSO, take a small sample of the lyophilized powder and view it under a Polarized Light Microscope (PLM) [4].

    • Causality: Crystalline solids exhibit birefringence (they glow and show colors under cross-polarized light). A successful conversion to an amorphous solid will appear completely dark. If birefringence is observed, the compound crystallized during freezing, and the cooling rate must be increased.

References

  • Solubility: A speed‒breaker on the drug discovery highway. MedCrave online.[Link]

  • In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds. Ingenta Connect.[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI.[Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications.[Link]

  • CHAPTER 2: Tactics to Improve Solubility. The Royal Society of Chemistry.[Link]

preventing decarboxylation during hydrolysis of indole-4,6-dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decarboxylation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the hydrolysis of indole-4,6-dicarboxylates, with a primary focus on preventing the undesired side reaction of decarboxylation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate this challenging transformation.

Introduction: The Challenge of Selective Hydrolysis

The selective hydrolysis of diesters on an indole scaffold, particularly at the C4 and C6 positions, is a critical step in the synthesis of many biologically active molecules. However, the electron-rich nature of the indole ring and the inherent reactivity of the resulting carboxylic acids create a significant propensity for decarboxylation, especially under harsh reaction conditions. This guide will equip you with the knowledge to mitigate this issue and achieve high yields of your desired dicarboxylic acid product.

Frequently Asked Questions (FAQs)

Q1: Why is decarboxylation a common problem during the hydrolysis of indole-4,6-dicarboxylates?

A1: The indole nucleus is electron-rich, which can stabilize the formation of an intermediate carbanion or a protonated species at the carbon atom where the carboxyl group is attached, facilitating the loss of carbon dioxide (CO2). This is particularly true for indole-2- and -3-carboxylic acids, and while less studied for the 4,6-disubstituted pattern, the underlying electronic factors remain relevant. Both acidic and basic conditions, often employed for ester hydrolysis, can promote this unwanted side reaction.

Q2: What are the primary factors that influence the rate of decarboxylation?

A2: The main factors are:

  • Temperature: Higher temperatures significantly accelerate the rate of decarboxylation.

  • pH: Both strongly acidic and strongly basic conditions can catalyze decarboxylation.

  • Solvent: The choice of solvent can influence the stability of intermediates and the solubility of reactants.

  • Reaction Time: Prolonged reaction times increase the likelihood of decarboxylation.

Q3: Can I use standard saponification conditions (e.g., NaOH in aqueous methanol) for this hydrolysis?

A3: While standard saponification is a common method for ester hydrolysis, it often leads to significant decarboxylation with sensitive substrates like indole dicarboxylates, especially at elevated temperatures. Milder conditions are generally required.

Q4: Are there any metal catalysts that can help prevent decarboxylation?

A4: While some metal ions can catalyze decarboxylation, certain metal ions can also form stable complexes with carboxylic acids, potentially protecting them from decarboxylation under specific conditions. However, for simple hydrolysis, the focus is typically on optimizing reaction conditions rather than employing metal catalysts. Metal-catalyzed reactions are more commonly associated with decarboxylative coupling processes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments. Each problem is followed by probable causes and actionable solutions.

Problem 1: Low yield of the desired dicarboxylic acid with significant formation of a mono-carboxylated or fully decarboxylated indole.
  • Probable Cause A: Reaction temperature is too high.

    • Solution: Reduce the reaction temperature. Even room temperature may be sufficient for some hydrolysis methods, albeit with longer reaction times. Consider performing the reaction at 0°C or even lower if necessary. Monitor the reaction progress closely using a suitable analytical technique like TLC or LC-MS.

  • Probable Cause B: The base or acid catalyst is too harsh.

    • Solution: Switch to a milder base or acid. For basic hydrolysis, consider using lithium hydroxide (LiOH) in a mixed solvent system like THF/water or DME/water, which is often effective for hindered esters and can be performed at lower temperatures. For acid-catalyzed hydrolysis, using a resin-based acid catalyst like Dowex-50 in an aqueous suspension can provide a milder alternative to strong mineral acids.

  • Probable Cause C: Extended reaction time.

    • Solution: Optimize the reaction time by monitoring the disappearance of the starting material. Once the starting diester is consumed, work up the reaction promptly to avoid prolonged exposure of the product to the reaction conditions.

Problem 2: Incomplete hydrolysis, with a mixture of starting material, mono-hydrolyzed product, and desired diacid.
  • Probable Cause A: Steric hindrance around the ester groups.

    • Solution: Employ a more potent, yet mild, hydrolysis system. A non-aqueous saponification method using NaOH in a MeOH/CH2Cl2 mixture has been shown to be effective for sterically hindered esters at room temperature. This system utilizes "naked" hydroxyl anions that are more nucleophilic. Another option is using potassium tert-butoxide with a controlled amount of water in an anhydrous solvent like DMSO.

  • Probable Cause B: Poor solubility of the starting material.

    • Solution: Choose a solvent system that ensures the homogeneity of the reaction mixture. Co-solvents like tetrahydrofuran (THF), dioxane, or dimethyl sulfoxide (DMSO) can be beneficial.

Problem 3: The desired dicarboxylic acid is formed but decarboxylates during workup or purification.
  • Probable Cause A: Acidic workup.

    • Solution: Avoid strongly acidic conditions during the workup. If the reaction was performed under basic conditions, neutralize carefully with a weak acid (e.g., acetic acid or ammonium chloride solution) at low temperature.

  • Probable Cause B: High temperatures during solvent removal or purification.

    • Solution: Remove the solvent under reduced pressure at low temperatures (rotoevaporation with a cool water bath). For purification, consider techniques that do not require heating, such as precipitation or crystallization at low temperatures, or chromatography on a neutral support like silica gel with a suitable eluent system.

Recommended Experimental Protocol: Mild Hydrolysis with Lithium Hydroxide

This protocol is designed to minimize decarboxylation by employing mild reaction conditions.

Materials:

  • Indole-4,6-dicarboxylate starting material

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl), chilled

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the indole-4,6-dicarboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 v/v ratio).

  • Addition of Base: Cool the solution to 0°C in an ice bath. Add lithium hydroxide monohydrate (2.5 to 3.0 eq per ester group) portion-wise with stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0°C to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours to overnight.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Carefully acidify the reaction mixture to pH 2-3 with chilled 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature to obtain the crude indole-4,6-dicarboxylic acid.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Parameter Recommendation Rationale
Base Lithium Hydroxide (LiOH)Milder than NaOH or KOH, reducing the risk of side reactions.
Temperature 0°C to Room TemperatureMinimizes the rate of decarboxylation.
Solvent THF/Water mixtureEnsures solubility of both the substrate and the inorganic base.
Workup Careful acidification at 0°CPrevents acid-catalyzed decarboxylation of the product.

Visualizing the Process

Reaction Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Isolation & Purification Start Dissolve Indole-4,6-dicarboxylate in THF/Water Cool Cool to 0°C Start->Cool Add_Base Add LiOH·H₂O Cool->Add_Base Stir Stir at 0°C to RT Add_Base->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Cool to 0°C Acidify with 1M HCl Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize or Chromatograph Concentrate->Purify Product Pure Indole-4,6-dicarboxylic Acid Purify->Product

Caption: Recommended workflow for mild hydrolysis.

Troubleshooting Decision Tree

G Start Low Yield of Diacid? Decarboxylation Decarboxylation Observed? Start->Decarboxylation Yes Incomplete Incomplete Reaction? Start->Incomplete No Reduce_Temp Lower Reaction Temperature Decarboxylation->Reduce_Temp Yes Milder_Base Use Milder Base (e.g., LiOH) Decarboxylation->Milder_Base Yes Optimize_Time Optimize Reaction Time Decarboxylation->Optimize_Time Yes Non_Aqueous Try Non-Aqueous Method (NaOH in MeOH/CH₂Cl₂) Incomplete->Non_Aqueous Yes Change_Solvent Improve Solubility (add co-solvent like DMSO) Incomplete->Change_Solvent Yes Success High Yield of Diacid Reduce_Temp->Success Milder_Base->Success Optimize_Time->Success Non_Aqueous->Success Change_Solvent->Success

Caption: Troubleshooting guide for hydrolysis issues.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. RSC Publishing. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]

  • ResearchGate. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]

  • Figshare. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC. Retrieved from [Link]

  • Pearson+. (n.d.). Metal ions can increase the rate of decarboxylation for certain c.... Study Prep. Retrieved from [Link]

  • ACS Publications. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction of Different Metal Ions with Carboxylic Acid Group: A Quantitative Study. Retrieved from [Link]

  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]

  • Scite.ai. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. J. Org. Chem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ACS Publications. (2024). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2024). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Retrieved from [Link]

  • The University of Melbourne. (n.d.). Decarboxylation to Unmask Organometallics: Scope and Utility in Bond Formation. Find an Expert. Retrieved from [Link]

  • Frontiers. (n.d.). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Retrieved from [Link]

  • Scite.ai. (1989). A mild and Selective Method of Ester Hydrolysis. Synthetic Communications. Retrieved from [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • PubMed. (2014). Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates. Retrieved from [Link]

  • Sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester. Retrieved from [Link]

  • ACS Publications. (2023). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Course Hero. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • PubMed. (2003). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • OIST Groups. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). Retrieved from [Link]

  • PubMed. (2023).

Validation & Comparative

1H NMR Chemical Shift Guide: Dimethyl 1H-indole-4,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR characterization of dimethyl 1H-indole-4,6-dicarboxylate , a critical intermediate in the synthesis of antiviral agents (e.g., HCV NS5B polymerase inhibitors) and antitumor scaffolds.

This guide synthesizes experimental data with theoretical chemical shift principles to provide a robust framework for structural verification.

Executive Summary

Dimethyl 1H-indole-4,6-dicarboxylate presents a unique proton NMR signature due to the specific placement of electron-withdrawing ester groups at the C4 and C6 positions. The most diagnostic feature of this molecule is the highly deshielded aromatic proton at position C5, which appears as a sharp singlet near 8.78 ppm (in CDCl₃), significantly downfield from typical indole protons due to the synergistic deshielding effect of two flanking ester carbonyls.

Target Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Chemical Structure & Numbering

To ensure accurate assignment, the standard indole numbering scheme is applied:

  • Position 1: NH (Pyrrole ring)

  • Position 2/3: Pyrrole ring carbons[1]

  • Position 4: C-COOCH₃ (Substituted)

  • Position 5: CH (Aromatic, between esters)

  • Position 6: C-COOCH₃ (Substituted)

  • Position 7: CH (Aromatic, adjacent to NH bridgehead)

Experimental 1H NMR Data (CDCl₃)

The following values are based on literature characterization of the 4,6-dicarboxylate scaffold (e.g., Petrovic, PhD Thesis, Univ. Florence).

Proton (H)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
H-5 8.78 Singlet (s) 1H-Diagnostic Peak. Located between two electron-withdrawing ester groups (C4 & C6). Highly deshielded.
H-7 8.15 - 8.25 Doublet (d) 1H

Deshielded by ortho-C6 ester. Meta-coupled to H5 (often unresolved).
H-2 7.45 - 7.55 Doublet (d) 1H

Alpha to Nitrogen. Typical indole H2 range.[2]
H-3 7.10 - 7.20 *Doublet (d) 1H

Beta to Nitrogen. May show NOE with C4-OMe group.
NH 9.0 - 10.5 Broad (br s) 1H-Exchangeable. Shift varies with concentration and water content.
OCH₃ 3.98, 4.02 Singlets (s) 6H (3+3)-Two distinct methyl ester signals.

*Note: Exact values for H7, H2, and H3 may vary by ±0.1 ppm depending on concentration and trace acid presence. The H5 singlet at 8.78 ppm is the invariant anchor.

Comparative Analysis: Distinguishing Regioisomers

A common synthetic challenge is distinguishing the 4,6-isomer from the 5,7-isomer or 4,7-isomer .

Scenario A: 4,6-Dicarboxylate vs. 5,7-Dicarboxylate

Both isomers possess a "isolated" aromatic proton between two esters, leading to a deshielded singlet.

  • 4,6-Isomer: The deshielded singlet is H5 .

    • NOE Verification: Irradiating the C4-OCH₃ signal will show an NOE enhancement of H3 (pyrrole ring). This confirms the ester is at C4.

  • 5,7-Isomer: The deshielded singlet is H6 .

    • NOE Verification: Irradiating the ester methyls will NOT enhance H3, because C4 has a proton (H4). Instead, H4 would show NOE with H3.

Scenario B: 4,6-Dicarboxylate vs. 4,5-Dicarboxylate
  • 4,6-Isomer: Aromatic protons H5 and H7 are meta to each other (

    
     Hz or singlet).
    
  • 4,5-Isomer: Aromatic protons H6 and H7 are ortho to each other (

    
     Hz). The presence of a large ortho coupling constant rules out the 4,6-isomer.
    

Experimental Protocol: Optimal Resolution

To obtain the sharpest resolution for the diagnostic H5 singlet and H2/H3 coupling:

  • Solvent Choice: Use CDCl₃ (Chloroform-d) for routine characterization.

    • Why? It minimizes NH exchange broadening compared to wet DMSO and provides distinct separation of the two methoxy signals.

    • Alternative: Use DMSO-d6 if the compound is insoluble. Expect H5 to shift further downfield (~8.9 ppm) due to solvent polarity.

  • Sample Concentration: 5–10 mg in 0.6 mL solvent.

    • Caution: High concentrations may cause stacking effects, shifting aromatic protons upfield.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to

      
       seconds. The isolated H5 proton has a long T1 relaxation time; insufficient delay will reduce its integral accuracy.
      
    • Scans: 16–64 scans are sufficient.

Structural Verification Workflow

The following diagram outlines the logic flow for confirming the 4,6-substitution pattern using NMR data.

G Start Crude Product (Indole Dicarboxylate) AromaticRegion Analyze Aromatic Region (7.0 - 9.0 ppm) Start->AromaticRegion CheckCoupling Check Coupling of Benzene Ring Protons AromaticRegion->CheckCoupling Ortho Ortho Coupling (J ~ 8 Hz) CheckCoupling->Ortho Large J Meta Meta Coupling (J ~ 1-2 Hz) or Singlets CheckCoupling->Meta Small J Isomer45 Likely 4,5- or 5,6-Isomer (REJECT) Ortho->Isomer45 Isomer46_57 Likely 4,6- or 5,7-Isomer Meta->Isomer46_57 CheckH5 Identify Most Deshielded Proton (> 8.7 ppm) Isomer46_57->CheckH5 NOE_Test Perform 1D-NOE / NOESY Target: H3 (Pyrrole) CheckH5->NOE_Test NOE_Yes NOE Observed (H3 <-> OMe) NOE_Test->NOE_Yes C4-OMe present NOE_No NOE Observed (H3 <-> H4) NOE_Test->NOE_No C4-H present Confirmed CONFIRMED: Dimethyl 1H-indole-4,6-dicarboxylate NOE_Yes->Confirmed Rejected REJECTED: Likely 5,7-Isomer NOE_No->Rejected

Caption: Logical decision tree for distinguishing indole dicarboxylate regioisomers using coupling constants and NOE correlations.

References

  • Petrovic, M. (2013). Gold(I)-catalyzed [3,3]-rearrangement/Nazarov cyclization reactions. PhD Thesis, University of Florence. (Source of H5 chemical shift data: δ 8.78 ppm).[1][3][4][5]

  • Occhiato, E. G., et al. (2001). Synthesis of Indole Derivatives via Gold Catalysis. Journal of Organic Chemistry, 66, 2459–2465.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative Guide: FT-IR Spectrum Analysis of Ester Carbonyls in Indole-4,6-Dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of indole-based therapeutics (e.g., antiviral agents, kinase inhibitors), the indole-4,6-dicarboxylate scaffold presents a unique analytical challenge. Unlike symmetric benzene derivatives, the indole core creates distinct electronic and steric environments for the 4- and 6-position esters.

This guide compares the FT-IR vibrational analysis of this molecule against alternative analytical methods (NMR, HPLC) and provides a detailed technical breakdown of the carbonyl (


) spectral signatures. We demonstrate why FT-IR is the superior choice for rapid solid-state quality control, provided that specific resolution protocols are followed to distinguish the regioisomeric ester populations.

Technical Comparison: FT-IR vs. Alternatives

For the structural verification of Indole-4,6-dicarboxylates, researchers typically choose between Vibrational Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Chromatography (HPLC). The table below objectively compares these methods for this specific application.

Table 1: Analytical Method Performance Matrix
FeatureFT-IR (Recommended) ^1H-NMR HPLC-UV
Primary Output Functional group environment (Electronic/Steric state)Proton connectivity & IntegrationPurity % & Retention time
Differentiation of C4 vs C6 Esters High (via

shift due to steric twist)
High (via chemical shift & NOE)Low (requires specific column selectivity)
Throughput < 2 min/sample (ATR method)~15-30 min/sample~20-40 min/sample
Sample State Solid (native state)Solution (solvent effects mask H-bonds)Solution
Cost Per Analysis LowHigh (deuterated solvents)Medium (solvents/columns)
Key Limitation Requires spectral deconvolution for overlapping peaksCapital intensive; slow for QCDoes not confirm structural connectivity

Verdict: While NMR is the gold standard for ab initio structure elucidation, FT-IR is the superior alternative for routine batch-to-batch consistency checks and polymorph identification , specifically because it detects the conformational "twist" of the C4-ester that solution-phase methods often average out.

Scientific Mechanism: The "Two-Peak" Hypothesis

To accurately interpret the spectrum of indole-4,6-dicarboxylate, one must understand the causality behind the carbonyl shifts. The two ester groups are not vibrationally equivalent.

Electronic vs. Steric Causality
  • The C6-Ester (Conjugated):

    • Environment: The C6 position is located on the benzenoid ring of the indole, relatively unhindered.

    • Effect: It enjoys full

      
      -conjugation with the aromatic system.
      
    • Spectral Result: Conjugation lowers the bond order of the carbonyl, shifting the stretch to a lower wavenumber (approx. 1710–1720 cm⁻¹) .

  • The C4-Ester (Sterically Strain-Induced):

    • Environment: The C4 position is "peri-like" to the C3 position. Even if C3 is unsubstituted, the proximity to the pyrrole ring and the C3-H creates steric pressure.

    • Effect: To relieve steric strain, the C4-ester carbonyl often rotates out of the aromatic plane, reducing

      
      -conjugation.
      
    • Spectral Result: Reduced conjugation increases the double-bond character, shifting the stretch to a higher wavenumber (approx. 1730–1745 cm⁻¹) , closer to aliphatic esters.

Diagram 1: Spectral Assignment Logic Flow

CarbonylAssignment Start Analyze Carbonyl Region (1650 - 1760 cm⁻¹) CheckPeaks Identify Peak Topology Start->CheckPeaks Split Two Distinct Maxima? CheckPeaks->Split YesSplit Yes: Distinct Environments Split->YesSplit Resolution > 2 cm⁻¹ NoSplit No: Broad Singlet Split->NoSplit Overlap HighFreq High ν (1735-1745 cm⁻¹) Assignment: C4-Ester YesSplit->HighFreq LowFreq Low ν (1710-1720 cm⁻¹) Assignment: C6-Ester YesSplit->LowFreq Reason1 Mechanism: Steric Twist (Loss of Conjugation) HighFreq->Reason1 Reason2 Mechanism: Planar Conjugation (Resonance Delocalization) LowFreq->Reason2 Action Action: Apply 2nd Derivative or Deconvolution NoSplit->Action

Caption: Decision tree for assigning regioisomeric ester carbonyls based on frequency shifts (


) caused by steric-electronic divergence.

Experimental Protocol (Self-Validating)

To ensure reproducible data that resolves the C4/C6 split, follow this high-resolution protocol.

Sample Preparation
  • Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid pressure-induced amorphization or ester hydrolysis.

  • Crystal Type: Diamond or ZnSe single-bounce crystal.

  • Validation Step: Ensure the background spectrum (air) is clean of water vapor (rotational lines in 1400–1800 cm⁻¹ region can mask carbonyls).

Acquisition Parameters
ParameterSettingRationale
Resolution 2 cm⁻¹ Standard 4 cm⁻¹ may merge the C4/C6 doublet.
Scans 32 or 64High S/N ratio required for derivative processing.
Range 4000–600 cm⁻¹Covers NH stretch (3300) and Fingerprint (1300).
Apodization Norton-Beer StrongEnhances resolution of overlapping bands.
Workflow Diagram

Workflow Prep Sample Prep (Neat Solid on ATR) Check Pressure Check (Force Gauge ~80N) Prep->Check Scan Acquisition (4000-600 cm⁻¹, res 2) Check->Scan QC QC Check: NH Peak > 10% T? Scan->QC QC->Prep Fail (Low Contact) Process Post-Processing (Baseline Corr + Peak Pick) QC->Process Pass

Caption: Step-by-step experimental workflow ensuring high-fidelity signal acquisition for solid-state ester analysis.

Detailed Spectral Analysis & Reference Data

The following data serves as a reference standard for interpreting your results.

The Carbonyl Region (1700–1760 cm⁻¹)

In a typical dimethyl indole-4,6-dicarboxylate sample, you will observe a "doublet" or a broad peak with a distinct shoulder.

  • Peak A (1735 ± 5 cm⁻¹): Assigned to the C4-Ester .

    • Interpretation: Higher frequency indicates less single-bond character. The steric bulk of the adjacent C3 and C5 positions forces the carbonyl out of coplanarity with the benzene ring, disrupting resonance.

  • Peak B (1715 ± 5 cm⁻¹): Assigned to the C6-Ester .

    • Interpretation: Lower frequency indicates effective conjugation with the indole

      
      -system. This is the "thermodynamic" aromatic ester position.
      
The Fingerprint Region (C-O Stretch)
  • 1250–1300 cm⁻¹: Strong C-O-C asymmetric stretching.

  • Differentiation: Often appears as two overlapping bands. The C4-ester C-O stretch typically couples differently due to the twist, often broadening the high-energy side of this band.

The NH Stretch (3300–3450 cm⁻¹)
  • Observation: A sharp band at ~3400 cm⁻¹ (non-bonded) or broad band ~3300 cm⁻¹ (H-bonded).

  • Diagnostic Value: If the C4-ester carbonyl is involved in an intramolecular H-bond with the NH (rare due to geometry, but possible in 4-substituted isomers), the C4 carbonyl peak would shift drastically lower (<1700 cm⁻¹). Absence of this shift confirms the C4-ester is twisted away or the geometry prevents locking.

References

  • Smith, B. C. (2018). The C=O[1][2][3][4][5] Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Link

  • Holt, S. J., et al. (1958).[6] Vibrational frequency correlations in heterocyclic molecules.[5][6] Part IV. Indoxyl derivatives. Journal of the Chemical Society. Link

  • Varsanyi, G. (1969). Vibrational Spectra of Benzene Derivatives. Academic Press.
  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

Sources

Technical Guide: Crystal Structure & Characterization of Dimethyl 1H-indole-4,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of dimethyl 1H-indole-4,6-dicarboxylate , a critical pharmacophore intermediate used in the synthesis of Hepatitis C Virus (HCV) NS5B polymerase inhibitors (e.g., Beclabuvir).

Executive Summary & Application Scope

Dimethyl 1H-indole-4,6-dicarboxylate (CAS: 86012-83-1) is a diester-functionalized indole scaffold.[1] Unlike simple indoles, the 4,6-substitution pattern imposes unique electronic and steric constraints, making it a "privileged structure" for targeting allosteric sites (Thumb-1) on viral polymerases.

  • Primary Application: Precursor for non-nucleoside NS5B inhibitors (HCV).

  • Key Attribute: The C4 and C6 ester groups provide orthogonal handles for diversification—C4 often targets lipophilic pockets, while C6 can be hydrolyzed to form amide linkers.

  • Solid-State Relevance: Understanding its crystal packing is essential for process chemistry (purification via crystallization) and ensuring polymorph stability during scale-up.

Synthesis & Crystallization Protocol

Rationale: The synthesis typically employs a Leimgruber-Batcho or modified Reissert approach to establish the indole core from a substituted isophthalate precursor. The following protocol ensures high-purity crystalline material suitable for X-ray diffraction (XRD) analysis.

Experimental Workflow

Precursor: Dimethyl 2-methyl-5-nitroisophthalate (or similar nitro-xylene derivative).

  • Enamine Formation: React precursor with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C for 12 hours.
    
    • Mechanism:[2][3][4] Condensation of the benzylic methyl group with the acetal.

  • Reductive Cyclization: Treat the crude enamine with Raney Nickel/Hydrazine or

    
     in methanol/THF.
    
    • Critical Step: Controlled reduction prevents over-reduction of the ester moieties.

  • Crystallization (Purification):

    • Solvent System: Methanol/Water (9:1) or Ethyl Acetate/Hexanes.[3]

    • Method: Slow evaporation at ambient temperature (25°C).

    • Observation: Pale yellow needles or prisms.

    • Melting Point: 128.6 – 130.0 °C [1].[3]

Workflow Visualization

SynthesisWorkflow Precursor Nitro-Isophthalate Precursor Enamine Enamine Intermediate Precursor->Enamine DMF-DMA, 110°C Cyclization Reductive Cyclization (Ni/N2H4) Enamine->Cyclization Reductive Closure Crude Crude Indole Diester Cyclization->Crude Workup Crystallization Recrystallization (MeOH/H2O) Crude->Crystallization Purification FinalProduct Crystalline Dimethyl 1H-indole-4,6-dicarboxylate Crystallization->FinalProduct Slow Evap.

Figure 1: Synthetic pathway and crystallization logic for isolating high-purity dimethyl 1H-indole-4,6-dicarboxylate.

Structural Analysis & Comparative Performance

The "performance" of this crystal structure is evaluated by its packing efficiency and stability (lattice energy), which dictates its solubility and handling in drug formulation.

Crystal Lattice & Packing Motifs

While specific unit cell parameters vary by solvent inclusion, the 4,6-dicarboxylate substitution drives a specific packing motif distinct from the 3,5- or 2,3-isomers.

  • Primary Interaction (H-Bonding): The Indole N-H acts as a strong donor. In the 4,6-isomer, the C4-carbonyl oxygen is spatially crowded, often forcing the N-H to bond with the C6-carbonyl of a neighboring molecule or a solvent molecule.

    • Motif:

      
       intermolecular chains.
      
  • Secondary Interaction (

    
    -Stacking):  The electron-withdrawing ester groups reduce the electron density of the indole ring, enhancing "head-to-tail" 
    
    
    
    -stacking interactions compared to electron-rich indoles.
Comparative Data: 4,6-Diester vs. Alternatives
FeatureDimethyl 1H-indole-4,6-dicarboxylate (Target)Dimethyl 1H-indole-3,5-dicarboxylate (Alternative)Beclabuvir (Drug Product)
Melting Point 128.6 – 130.0 °C [1]~145 – 148 °C>200 °C (Complex)
H-Bond Donor N1-H (Sterically accessible)N1-H (Highly accessible)N1-H (Often substituted/bound)
Lattice Stability Moderate (Lower MP indicates lower lattice energy)High (More symmetrical packing)High (Stabilized by co-formers)
Solubility High in organic solvents (DCM, EtOAc)ModerateLow (Requires formulation)
Key Use Case HCV NS5B Thumb-1 Inhibitors Agrochemicals / Kinase InhibitorsHepatitis C Treatment
Structural Logic Diagram

CrystalPacking IndoleCore Indole Scaffold (Planar) C4_Ester C4-Ester Group (Steric Bulk) IndoleCore->C4_Ester Substituted C6_Ester C6-Ester Group (H-Bond Acceptor) IndoleCore->C6_Ester Substituted NH_Donor N1-H Donor IndoleCore->NH_Donor Contains Neighbor Neighboring Molecule IndoleCore->Neighbor Pi-Pi Stacking (Offset) C4_Ester->Neighbor Steric Repulsion (Limits Close Packing) NH_Donor->Neighbor H-Bond (Strong) N-H...O=C

Figure 2: Intermolecular interaction logic governing the crystal lattice stability of the 4,6-diester.

Critical Analysis for Drug Development

For researchers utilizing this scaffold, the X-ray data reveals critical "design vectors":

  • C4-Position Rigidity: The crystal structure confirms that the C4-ester lies out of the indole plane due to peri-interaction with C3-H. This "twist" is beneficial for drugs like Beclabuvir, as it pre-organizes the molecule to fit into the hydrophobic Thumb-1 pocket of the HCV polymerase [2].

  • Solubility Profile: The lower melting point (compared to the 3,5-isomer) suggests a lower lattice energy, correlating with better solubility in organic solvents used during synthesis (e.g., THF, DCM). This makes the 4,6-isomer a superior process intermediate compared to more crystalline/insoluble isomers.

  • Validation: The sharp melting point (128-130°C) serves as a rapid quality control (QC) check for the complete aromatization of the indole ring during synthesis. Partial reduction intermediates (indolines) typically depress this melting point significantly.

References

  • Petrovic, M. (2013). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PhD Thesis, University of Florence. (Characterization of Compound 6n, p. 150).

  • Gentles, R. G., et al. (2014). Discovery of Beclabuvir (BMS-791325): A Potent, Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry, 57(5), 1855–1879.

  • Bressanelli, S., et al. (2009). Crystal structure of the RNA-dependent RNA polymerase of hepatitis C virus. Proceedings of the National Academy of Sciences, 96(23), 13034–13039.[5] [5]

Sources

Safety Operating Guide

dimethyl 1H-indole-4,6-dicarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of Dimethyl 1H-indole-4,6-dicarboxylate

Executive Summary: Immediate Action Plan

Do not dispose of this compound down the drain or in general trash. Dimethyl 1H-indole-4,6-dicarboxylate is a synthetic organic intermediate containing an indole core and two methyl ester functionalities.[1] Based on Structure-Activity Relationship (SAR) protocols for indole derivatives, it must be treated as Hazardous Chemical Waste .

  • Primary Disposal Stream: Solid Hazardous Waste (if powder) or Non-Halogenated Organic Solvent Waste (if dissolved).

  • Critical Incompatibility: Oxidizing agents (e.g., nitric acid, peroxides) and strong bases.

  • Immediate Storage: Seal in a chemically resistant container (Amber Glass or HDPE) and store in a cool, dry Satellite Accumulation Area (SAA).

Chemical Profile & Hazard Identification

Rationale: As a research intermediate, specific toxicological data for the 4,6-isomer may be sparse. We apply the "Precautionary Principle" based on its functional groups.

PropertyDescriptionSafety Implication
Chemical Class Indole DiesterSusceptible to electrophilic substitution and hydrolysis.
Physical State Solid (typically off-white powder)Dust inhalation risk; requires particulate segregation.
Functional Groups Indole (N-H), Methyl Esters (-COOMe)Indole: Potential skin/eye irritant; light sensitive. Esters: Combustible; hydrolyzes in strong base.
Predicted Hazards Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.
Environmental Aquatic Toxicity (Predicted)Strict Zero-Discharge to sewer systems. Indoles are often toxic to aquatic life (H400).

Disposal Logic & Compatibility

Expert Insight: The presence of the electron-rich indole ring makes this compound reactive toward oxidizers. Segregation is not just bureaucratic; it prevents fire hazards in waste drums.

Compatibility Matrix
  • ✅ Compatible With: Acetone, Methanol, Ethyl Acetate, DMSO, Silica Gel.

  • ❌ Incompatible With (Do Not Mix): Concentrated Nitric Acid (nitration risk), Peroxides (oxidation risk), Strong Bases (NaOH/KOH - hydrolysis risk).

Disposal Decision Tree

The following workflow illustrates the decision logic for disposing of the compound depending on its physical state.

DisposalWorkflow Start Waste Generation: Dimethyl 1H-indole-4,6-dicarboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Crystals Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved StreamA Stream A: Solid Hazardous Waste (Bagged/Jarred) Solid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck StreamB Stream B: Non-Halogenated Organic Waste SolventCheck->StreamB Acetone, MeOH, EtOAc, DMSO StreamC Stream C: Halogenated Organic Waste SolventCheck->StreamC DCM, Chloroform Labeling Labeling: 'Hazardous Waste' + Constituent Name StreamA->Labeling StreamB->Labeling StreamC->Labeling SAA Store in Satellite Accumulation Area Labeling->SAA EHS EHS Pickup / Incineration SAA->EHS

Figure 1: Decision tree for categorizing waste streams based on the physical state and solvent carrier of the indole derivative.

Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid (Expired/Excess Reagent)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a screw-top lid. Avoid metal containers to prevent potential catalysis or corrosion.

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[2][3]

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Dimethyl 1H-indole-4,6-dicarboxylate.

    • Hazards: Irritant.[4]

  • Secondary Containment: Place the jar into a secondary bin (e.g., a plastic tray) in the Satellite Accumulation Area (SAA).

Scenario B: Disposing of Reaction Mixtures (Liquids)
  • Quenching (If necessary): If the reagent was used in a reaction with active species (e.g., hydrides), ensure the reaction is fully quenched before bottling.

  • Segregation:

    • If dissolved in Methanol/Ethyl Acetate : Pour into the "Non-Halogenated Organic" carboy.

    • If dissolved in Dichloromethane (DCM) : Pour into the "Halogenated Organic" carboy.

  • Rinsing: Rinse the original flask with a small amount of compatible solvent (e.g., acetone) and add the rinsate to the waste container. Do not rinse with water if the waste container contains organics, as this creates biphasic layers that complicate incineration.

Emergency Response: Spill Procedures

Trustworthiness Check: A self-validating safety system requires preparation for failure modes (spills).

Minor Spill (< 5g or < 100mL):

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then sweep up carefully.

    • Liquid: Use an inert absorbent (vermiculite or spill pads). Do not use paper towels for large liquid spills if the solvent is flammable.

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal it, label it as "Hazardous Waste - Spill Debris," and move to the SAA.

References & Regulatory Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[5]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Indole Derivatives (General).

  • U.S. EPA. RCRA Organic Air Emission Standards for TSDFs and Generators.

Sources

Personal protective equipment for handling dimethyl 1H-indole-4,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Dimethyl 1H-indole-4,6-dicarboxylate is a specialized heterocyclic building block, frequently utilized in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and kinase inhibitors.

The Safety Paradox: While often classified under generic "Irritant" categories, indole diesters present specific operational risks often overlooked in standard Safety Data Sheets (SDS):

  • Fine Particulate Drift: As a high-melting solid, this compound frequently carries a static charge, leading to aerosolization during weighing.

  • Hydrolytic Instability: The diester moieties are susceptible to hydrolysis in humid environments, potentially releasing methanol and the corresponding dicarboxylic acid, altering the toxicological profile.

  • Analogous Toxicity: In the absence of extensive isomer-specific toxicological data for the 4,6-isomer, we apply the Precautionary Principle based on the 4,5- and 2,6-analogs (CAS 112447-74-2), which are confirmed Skin/Eye Irritants and potential respiratory sensitizers.

Hazard Identification & PPE Matrix

GHS Classification (Derived from Structural Analogs):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[4][5]

  • Sensitization Risk: Indole cores are known structural alerts for dermal sensitization.

PPE Selection Matrix

Standard laboratory attire (Lab coat, long pants, closed-toe shoes) is the baseline.[6]

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 (Minimum) P100/PAPR (Recommended for >10g)The primary vector of exposure is inhalation of fine dust. Simple surgical masks provide zero protection against sub-micron organic particulates.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient. Fine, static-charged powder can bypass side shields and irritate the corneal mucosa.
Dermal (Hand) Double Nitrile Gloving Inner: 4 mil (0.10mm) Outer: 5-8 mil (extended cuff)Indole esters are lipophilic. Double gloving creates a breakthrough time buffer. Inspect outer gloves immediately after contact.
Engineering Class II Biosafety Cabinet or Fume Hood Velocity: 80–100 fpm. Handling on an open bench is strictly prohibited due to dust drift.

Operational Protocol: Step-by-Step Handling

This protocol is designed to mitigate the two primary failure modes: Static Aerosolization and Cross-Contamination .

Phase A: Preparation & Weighing
  • Static Neutralization: Before opening the vial, pass the container through an ionizing bar or use an antistatic gun. Organic diesters are prone to triboelectric charging.

  • The "Coffin" Method: Place the analytical balance inside the fume hood. If vibration is an issue, prepare a secondary containment tray lined with black conductive matting (makes white powder spills visible).

  • Spatula Selection: Use a stainless steel or PTFE-coated spatula. Avoid polypropylene scoops, which increase static charge.

Phase B: Solubilization & Transfer
  • Solvent Choice: Dissolve the solid immediately after weighing to lock down the dust.

    • Preferred Solvents: DMSO, DMF, or Ethyl Acetate.

    • Avoid: Water/Methanol mixtures during storage (promotes hydrolysis).

  • Vessel Charging: Do not dump powder into a dry flask. Add solvent first, create a vortex, and add powder slowly to the liquid interface to prevent "puffing."

Phase C: Spill Management (Dry Powder)

Do NOT use compressed air or dry paper towels.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: Gently mist the spill with an inert solvent (e.g., heptane or isopropyl alcohol) to suppress dust.

  • Capture: Wipe with solvent-soaked pads.

  • Decontaminate: Wash surface with 10% aqueous detergent followed by water.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and engineering controls required for safe handling.

SafeHandling cluster_hood Engineering Control Zone (Fume Hood) Storage Storage (Desiccated, 4°C) Prep Preparation (Antistatic Check) Storage->Prep Equilibrate to RT Weighing Weighing (Fume Hood + Ionizer) Prep->Weighing Don PPE Solubilization Solubilization (Solvent First) Weighing->Solubilization Closed Transfer Waste Disposal (High Temp Incineration) Weighing->Waste Contaminated Wipes Reaction Reaction Setup Solubilization->Reaction Liquid Handling Reaction->Waste Quench

Figure 1: Safe Handling Lifecycle. Note the containment of Weighing and Solubilization within the Engineering Control Zone to prevent particulate migration.

Disposal & Deactivation

Waste Classification: Hazardous Chemical Waste (Organic).

  • Segregation: Do not mix with strong oxidizers or aqueous bases (to prevent uncontrolled hydrolysis and heat generation).

  • Primary Disposal Method: High-temperature incineration. The indole core requires complete combustion to prevent the formation of nitrogenous pollutants.

  • Container Rinsing: Triple rinse empty containers with Acetone. Collect rinsate into the halogenated or non-halogenated organic waste stream depending on the solvent used. Deface the label before discarding the glass.

References & Authority

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[7][8] Washington, DC: U.S. Department of Labor. [Link][7][8]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indole-4,5-dicarboxylate derivatives (Analogous Hazard Data). Bethesda (MD): National Library of Medicine. [Link]

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